Trichodimerol
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOUJHGWJJEVMF-SZJYFORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Trichodimerol: A Technical Guide to its Discovery, Isolation, and Anti-inflammatory Mechanism
An In-depth Whitepaper for Researchers and Drug Development Professionals
Trichodimerol, a dimeric sorbicillinoid, has emerged as a significant natural product with potent biological activities. First isolated from the fungus Trichoderma longibrachiatum, this complex metabolite has garnered attention for its impressive anti-inflammatory and potential therapeutic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation protocols, quantitative biological data, and the molecular mechanisms underlying this compound's effects, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin
This compound was first identified as a metabolite produced by Trichoderma longibrachiatum, a fungus recognized for its antagonistic properties against other fungi.[5][6] Subsequent research has identified this compound in other fungal species as well, including Penicillium chrysogenum and Pseudeurotium ovale.[1][2][3] It belongs to the bisorbicillinoid class of natural products, which are characterized by their complex molecular structures derived from the dimerization of sorbicillin, a hexaketide metabolite.[3][7] The unique, symmetrical structure of this compound and its significant bioactivity have made it a subject of interest for both natural product chemists and pharmacologists.[6]
Isolation and Purification: Experimental Protocols
The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are synthesized from methodologies reported in the literature.[7]
Fungal Fermentation
A critical first step is the cultivation of the source fungus under conditions that promote the production of this compound.
-
Strain: Penicillium rubens YAP001 mcrAΔ strain (a genetically modified strain showing upregulation of the this compound pathway) or Trichoderma longibrachiatum.[7]
-
Culture Media: Lactose Dextrose Minimal Media (LCMM) agar plates are effective. Composition: 20 g/L lactose, 10 g/L dextrose, 50 mL salt solution, 0.8 mL Hutner's trace elements, 1 mL of 5.5 M KOH, and 15 g/L agar.[7]
-
Inoculation: Inoculate plates with 1.0 × 10⁶ conidia per plate.[7]
-
Incubation: Cultivate in large (e.g., 40 x 15 cm) petri dishes for a total volume of approximately 4 L. Incubate at 28°C for 6 days.[7]
Extraction of this compound
Following incubation, the fungal biomass and agar are processed to extract the secondary metabolites.
-
Harvesting: Slice the agar from the petri dishes into smaller pieces.[7]
-
First Extraction: Submerge the agar pieces in methanol and sonicate for 1 hour. Collect the methanol extract.[7]
-
Second Extraction: To the same agar pieces, add a 1:1 mixture of dichloromethane/methanol and sonicate for another hour. Collect this second extract.[7]
-
Concentration: Combine the extracts and evaporate the solvent in vacuo to reduce the total volume.[7]
-
Liquid-Liquid Extraction: Partition the concentrated aqueous residue three times with ethyl acetate. The organic layer, containing this compound, is collected.[7]
-
Final Concentration: Evaporate the ethyl acetate under vacuum using a TurboVap LV to yield the crude extract.[7]
Chromatographic Purification
The crude extract is a complex mixture requiring further purification to isolate this compound.
-
Column Chromatography: The crude extract is first subjected to normal-phase column chromatography to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reverse-phase HPLC (RP-C18 column).[7]
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water (both containing 0.05% formic acid) is typically used. For example: 0-5 min at 5% MeCN, 5-35 min gradient to 100% MeCN, 40-45 min gradient back to 5% MeCN, and a 5-minute re-equilibration.[7]
-
Detection: An ion trap mass spectrometer or a UV detector can be used for monitoring the elution of compounds.[7]
-
-
Compound Elucidation: The structure of the purified compound is confirmed using NMR spectroscopy and mass spectrometry.[7]
Quantitative Data on Biological Activity
The anti-inflammatory effects of this compound have been quantified in various cellular models. The data below is primarily from studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1][2]
Table 1: Effect of this compound on Cell Viability
| Concentration (μM) | Cell Viability of RAW264.7 Macrophages |
| Up to 120 μM | High cell viability maintained[1][2] |
This data indicates that this compound exhibits low cytotoxicity at effective concentrations.
Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Induced RAW264.7 Macrophages
| Mediator | This compound Concentration (μM) | Observation |
| Nitric Oxide (NO) | 5, 10, 15 | Dose-dependent reduction in production[1][2] |
| Reactive Oxygen Species (ROS) | 5, 10, 15 | Dose-dependent reduction in production[1][2] |
| Interleukin-6 (IL-6) | 5, 10, 15 | Dose-dependent reduction in secretion[1][2] |
| Tumor Necrosis Factor-α (TNF-α) | 5, 10, 15 | Dose-dependent reduction in secretion[1][2][8] |
| Cyclooxygenase-2 (COX-2) | 5, 10, 15 | Dose-dependent inhibition of protein expression[1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | 5, 10, 15 | Dose-dependent inhibition of protein expression[1][2] |
Mechanism of Action: Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by suppressing key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.[1][2][4] Molecular docking studies have shown that this compound can directly bind to the Toll-like receptor 4 (TLR4)-MD2 complex, which is crucial for initiating the inflammatory cascade in response to LPS.[1][2]
By obstructing the interaction between LPS and the TLR4-MD2 heterodimer, this compound prevents the activation of downstream signaling.[1][2] This leads to:
-
Inhibition of the NF-κB Pathway: Reduced phosphorylation of IKK and IκB, which prevents the nuclear translocation of the NF-κB transcription factor. This, in turn, suppresses the expression of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[1][2]
-
Inhibition of the NLRP3 Inflammasome: Suppression of the protein expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1.[1][2] This reduces the maturation and secretion of pro-inflammatory cytokines like IL-1β.
Visualizations: Workflows and Signaling Pathways
Diagram 1: Isolation and Purification Workflow
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 3. This compound [aua.gr]
- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (BMS-182123) inhibits lipopolysaccharide-induced eicosanoid secretion in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trichodimerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodimerol, a fungal metabolite first isolated from Trichoderma longibrachiatum, is a structurally complex dimeric sorbicillinoid with intriguing biological activities. Its unique caged pentacyclic architecture and defined stereochemistry have made it a subject of interest for natural product chemists, synthetic chemists, and drug discovery scientists. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound. It includes a detailed summary of its spectroscopic properties, protocols for its isolation from fungal cultures and its total synthesis, and an illustration of its proposed biosynthetic origin.
Chemical Structure and Stereochemistry
This compound is a pale yellow, optically active crystalline compound.[1] Its molecular formula has been established as C₂₈H₃₂O₈ by high-resolution electron impact mass spectrometry (HREIMS).[1] The structure possesses a C₂ axis of symmetry, a feature confirmed by the presence of only 14 signals in its ¹³C NMR spectrum for a 28-carbon molecule.[1]
The systematic IUPAC name for this compound is (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.0³,⁸.0⁴,¹⁴.0⁷,¹¹]tetradecane-5,12-dione. Its chemical structure and stereochemistry have been unequivocally determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography.
Key Structural Features:
-
Dimeric Nature: this compound is a dimer of a sorbicillin-derived monomer.
-
Pentacyclic Core: It features a complex and rigid caged pentacyclic core.
-
Sorbyl Side Chains: Two sorbyl (hexa-2,4-dienyl) side chains are attached to the core.
-
Stereochemistry: The molecule has multiple stereocenters, the absolute configuration of which has been determined. The stereochemistry is crucial for its biological activity. The absolute stereochemistry was determined using the exciton chirality method, with the circular dichroism (CD) spectrum showing a split Cotton effect with a negative first Cotton effect, corresponding to a negative chirality.[1]
The isomeric SMILES representation of this compound is: C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O.
Data Presentation: Spectroscopic Data
The structure of this compound was elucidated using a variety of spectroscopic methods. The key quantitative data are summarized in the tables below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| 1 | 58.7 | 3.00 (s) |
| 2 | 79.5 | - |
| 3 | 105.0 | - |
| 4 | 58.7 | - |
| 5 | 192.3 | - |
| 6 | 104.8 | - |
| 2-CH₃ | 21.9 | 1.46 (s) |
| 4-CH₃ | 19.9 | 1.43 (s) |
| 1' | 193.8 | - |
| 2' | 120.3 | 6.45 (d, 14.7) |
| 3' | 143.3 | 7.26 (dd, 14.7, 11.4) |
| 4' | 131.9 | 6.40 (m) |
| 5' | 140.2 | 6.24 (dq, 15.0, 6.6) |
| 6' | 18.8 | 1.86 (d, 6.6) |
| OH | - | 16.33 (s) |
| OH | - | 3.20 (s) |
NMR data were recorded in CDCl₃. Data extracted from Andrade et al., 1992.
Table 2: Other Spectroscopic Data for this compound
| Spectroscopic Method | Data |
| UV-Vis | λmax (MeOH): 362 nm; with added base: 378 nm |
| IR (KBr) | 3420 cm⁻¹ (hydroxyl), 1613 cm⁻¹ (strongly chelated carbonyl) |
| Circular Dichroism (CD) | Split Cotton effect (A = -25) with a negative first Cotton effect |
| Mass Spectrometry (HREIMS) | Molecular Formula: C₂₈H₃₂O₈ |
| Optical Rotation | [α]²³D -351 (c = 0.08 in CH₃OH) (for synthetic sample) |
Data extracted from Andrade et al., 1992 and Barnes-Seeman & Corey, 1999.[1][2]
Experimental Protocols
Isolation of this compound from Trichoderma longibrachiatum
The following protocol is a synthesized procedure based on the method described by Andrade et al. (1992).
1. Fungal Culture and Extraction:
-
Trichoderma longibrachiatum is cultured on a suitable medium (e.g., malt extract, glucose, peptone broth).
-
The mycelium is separated from the broth by filtration.
-
The mycelium is extracted with a mixture of CHCl₃:CH₂Cl₂.
-
The broth is separately extracted with CHCl₃.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
The crude extract is subjected to chromatography on a Sephadex LH-20 column. This step is crucial for separating the silica-sensitive compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) and ¹H NMR spectroscopy.
-
Fractions containing this compound are pooled and further purified by silica gel chromatography when possible, to yield pure this compound.
Total Synthesis of this compound
The following is a protocol for the two-step total synthesis of this compound as reported by Barnes-Seeman and Corey (1999).[2]
Step 1: Synthesis of the Chiral Hydroxy Dienone Monomer
-
Sorbicillin is treated with 1.2 equivalents of lead tetraacetate in a 5:1 mixture of acetic acid and CH₂Cl₂ at 23 °C for 30 minutes. This reaction yields a mixture of positional isomeric acetoxy dienones, which are separated by silica gel chromatography.
-
The desired acetoxy dienone isomer is resolved into its enantiomers by chiral HPLC.
-
The desired (S)-enantiomer of the acetoxy dienone is treated with 10 equivalents of sodium methoxide in methanol at 23 °C for 6 hours to yield the corresponding chiral hydroxy dienone.
Step 2: Dimerization to this compound
-
The chiral hydroxy dienone is carefully neutralized with NaH₂PO₄·H₂O and then methanolic HCl.
-
The reaction mixture is filtered, and the methanol is removed in vacuo.
-
The resulting mixture of products is purified by silica gel chromatography using a 3:1 hexanes-EtOAc eluent to afford pure this compound in 10% yield.[2]
-
The identity of the synthetic this compound is confirmed by comparison of its ¹H and ¹³C NMR, UV, IR, and mass spectra, as well as TLC mobility, with those of the natural product.[2]
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed from the polyketide sorbicillin. The proposed pathway involves the oxidative dimerization of sorbicillin monomers.
Caption: Proposed biosynthetic pathway of this compound from sorbicillin.
Experimental Workflow for Total Synthesis
The two-step total synthesis of this compound involves the preparation of a chiral monomer followed by its dimerization.
Caption: Workflow for the total synthesis of this compound.
Conclusion
This compound stands out as a fascinating natural product due to its intricate, symmetrical structure and its potent biological activities. The determination of its chemical structure and absolute stereochemistry has been a significant achievement, relying on a combination of advanced spectroscopic methods and X-ray crystallography. The development of a concise total synthesis has not only confirmed the structure but also opened avenues for the preparation of analogues for further biological evaluation. The elucidation of its biosynthetic pathway from sorbicillin provides insights into the elegant strategies employed by nature to construct molecular complexity. This guide serves as a comprehensive resource for researchers interested in the chemistry and biology of this compound and related sorbicillinoid natural products.
References
Trichodimerol: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodimerol, a complex pentacyclic natural product, was first isolated from the fungus Trichoderma longibrachiatum. Its intricate molecular architecture and significant biological activities have made it a subject of considerable interest in the scientific community, particularly in the fields of inflammation and oncology. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Mechanism of Action
Recent studies have elucidated that this compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Molecular docking studies have shown that this compound can directly bind to the TLR4-MD2 complex, thereby obstructing the interaction between lipopolysaccharide (LPS) and this receptor complex.[1] This initial blockade leads to the downstream suppression of two critical inflammatory signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway.[2][3]
By inhibiting the NF-κB pathway, this compound prevents the nuclear translocation of the p65 subunit, a key transcription factor for numerous pro-inflammatory genes.[1] This leads to a reduction in the expression and production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
Simultaneously, this compound downregulates the components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1.[1] This inhibition results in decreased production of the pro-inflammatory cytokine interleukin-1β (IL-1β). Furthermore, this compound has been shown to reduce the production of reactive oxygen species (ROS) in LPS-stimulated macrophages.[2]
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism of action.
Quantitative Data for Anti-inflammatory Activity
| Parameter | Cell Line | Treatment | Concentration(s) | Result | Reference |
| NO Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | [1] |
| IL-6 Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | |
| TNF-α Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | |
| ROS Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | |
| ROS Production | Zebrafish | LPS | 2.5, 5 µM | Reduction of fluorescence intensity | [2] |
Cytotoxic Activity
This compound has exhibited significant cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.
Mechanism of Action
The precise mechanism of this compound's cytotoxic activity is still under investigation. However, some studies suggest that it may induce apoptosis in cancer cells.
Quantitative Data for Cytotoxic Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 6.55 - 28.55 | [4] |
| U937 | Histiocytic Lymphoma | 6.55 - 28.55 | [4] |
| T47D | Breast Cancer | 6.55 - 28.55 | [4] |
| MGC80-3 | Gastric Cancer | Not specified | [4] |
| Hep-G2 | Liver Cancer | Not specified | [4] |
Note: A study reported a range of IC50 values from 6.55 to 28.55 µM for HL-60, U937, and T47D cell lines, but did not provide specific values for each.[4]
Other Biological Activities
Antimicrobial Activity
The antimicrobial activity of this compound appears to be limited. One study reported low inhibitory activity against bacteria and fungi. However, the broader class of sorbicillinoids, to which this compound belongs, has been noted for potential antimicrobial properties. Further research is needed to fully characterize the antimicrobial spectrum of this compound.
Antiviral and Antioxidant Activities
Currently, there is a lack of significant published data on the antiviral and antioxidant activities of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on commonly used methods.
Caption: Workflow for a typical MTT cell viability assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
Caption: Workflow for the Griess assay to measure NO production.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Caption: General workflow for a sandwich ELISA protocol.
Western Blotting
Caption: A typical workflow for Western blotting analysis.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and cytotoxic activities. Its ability to modulate the NF-κB and NLRP3 signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other therapeutic areas. The detailed protocols and quantitative data summarized in this guide are intended to facilitate future investigations into this fascinating molecule.
References
A Technical Guide to the Identification of Trichodimerol-Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies required to identify fungal strains that produce trichodimerol, a potent bioactive secondary metabolite. This compound, a pentacyclic natural product, has garnered significant interest for its inhibitory effects on the production of tumor necrosis factor-α (TNF-α), indicating its potential in treating inflammatory diseases.[1] The molecule is a dimer of sorbicillin, a well-known fungal metabolite.[1][2] Identifying and characterizing novel fungal strains capable of producing this complex molecule is a critical first step in harnessing its therapeutic potential.
This document outlines the known producing species, detailed experimental protocols for isolation and identification, and the biosynthetic pathway leading to this compound.
Known Fungal Producers of this compound
This compound has been isolated from several distinct fungal species, primarily within the genera Trichoderma and Penicillium. These fungi are often found in diverse environments, including soil and marine habitats.[2][3][4] The identification of these strains has been accomplished through a combination of morphological analysis and modern molecular techniques.
| Fungal Species | Strain Designation | Source of Isolation | References |
| Trichoderma longibrachiatum | Rifai aggr. | Not Specified | [2][5][6] |
| Penicillium chrysogenum | Not Specified | Not Specified | [2] |
| Trichoderma sp. | USF-2690 | Not Specified | [2] |
| Penicillium rubens | YAP001 | Sea anemone (Exaiptasia diaphana) | [3][7] |
| Trichoderma brevicompactum | Not specified | Marine Alga (Mastophora rosea) | [8] |
Experimental Workflow for Identification and Characterization
A systematic workflow is essential for the successful isolation and identification of this compound-producing fungi from environmental samples. The process involves four key stages: fungal isolation, molecular identification, cultivation for metabolite production, and analytical confirmation of this compound.
Detailed Protocol: Fungal Isolation from Soil
This protocol details the steps for isolating Trichoderma and other fungi from soil samples using a serial dilution and plating technique.[9][10][11]
Materials:
-
Soil samples from desired locations (e.g., rhizosphere).[10][12]
-
Sterile water.
-
Sterile test tubes and pipettes.
-
Trichoderma Selective Medium (TSM) or Potato Dextrose Agar (PDA) amended with antibiotics (e.g., streptomycin) to inhibit bacterial growth.[12][13]
-
Sterile Petri dishes.
-
Incubator set to 25–28°C.[12]
Procedure:
-
Sample Preparation: Collect approximately 10 grams of soil. Air-dry the sample in the shade and grind it into a fine powder.[10]
-
Serial Dilution:
-
Add 1 gram of the prepared soil to a test tube containing 9 mL of sterile water to create a 10⁻¹ dilution. Vortex thoroughly.[10][12]
-
Perform a tenfold serial dilution by transferring 1 mL of the 10⁻¹ suspension to another 9 mL tube of sterile water to make a 10⁻² dilution. Repeat this process to obtain dilutions up to 10⁻⁵.[10][12]
-
-
Plating:
-
Incubation:
-
Purification:
Detailed Protocol: Molecular Identification via DNA Barcoding
The internal transcribed spacer (ITS) region of the ribosomal DNA is the universally accepted DNA barcode for fungi.[14][15] This protocol outlines the amplification and sequencing of the ITS region for species-level identification.
Materials:
-
Pure fungal culture.
-
DNA extraction kit (e.g., HotSHOT DNA Extraction Kit or similar).[16]
-
PCR tubes and thermal cycler.
-
Primers: ITS1F (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3').[15][17]
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer).
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction:
-
PCR Amplification:
-
Prepare the PCR reaction mix in a PCR tube. A typical 20 µL reaction includes: 4 µL of 5X Master Mix, 2 µL of primer mix (ITS1F/ITS4), 12 µL of PCR-grade water, and 2 µL of the extracted DNA template.[17]
-
Place the tube in a thermal cycler and run the appropriate program.
-
| PCR Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 94-95 | 1-15 min | 1 |
| Denaturation | 94 | 60 sec | 35 |
| Annealing | 55 | 60-90 sec | 35 |
| Extension | 72 | 90-120 sec | 35 |
| Final Extension | 72 | 5-10 min | 1 |
| (Note: Conditions are synthesized from multiple sources and may require optimization).[15][17] |
-
Verification: Run the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (approx. 500-700 bp for the ITS region).
-
Sequencing and Analysis:
-
Purify the PCR product and send it for Sanger sequencing.[14]
-
Use the obtained sequence as a query in the NCBI BLASTn tool against the nucleotide collection (nr/nt) database.
-
Identify the fungal species based on high sequence similarity (typically >98%) to reference sequences in the database.
-
Detailed Protocol: this compound Extraction and Detection
Once a strain is identified, it must be cultivated in a liquid medium to promote the production of secondary metabolites, which are then extracted and analyzed.
Materials:
-
Identified fungal strain.
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB).
-
Erlenmeyer flasks.
-
Shaking incubator.
-
Ethyl acetate.
-
Rotary evaporator.
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).
Procedure:
-
Fermentation:
-
Extraction:
-
After incubation, separate the mycelial biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.[18][19]
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Subject the sample to HPLC for separation of compounds.
-
Analyze the separated fractions using LC-MS to find a mass peak corresponding to this compound (C₂₈H₃₀O₈, Molecular Weight: 494.53 g/mol ).
-
For definitive structural confirmation, purify the compound of interest using preparative HPLC and perform NMR spectroscopy ('H and ¹³C NMR).[5]
-
Biosynthetic Pathway of this compound
The biosynthesis of this compound is an elegant example of fungal secondary metabolism. The pathway begins with the precursor sorbicillin, which undergoes dimerization to form the complex pentacyclic structure of this compound.[1][2] This dimerization is a key step, often catalyzed by enzymatic processes within the fungus, and is thought to proceed through an o-quinol intermediate.[2][20] Activation of the biosynthetic gene cluster responsible for this pathway can sometimes be achieved through genetic manipulation, such as the deletion of global negative regulators like mcrA.[3][7]
Summary of Analytical Techniques
The identification and structural elucidation of this compound and its precursors rely on a suite of modern analytical methods.
| Analytical Technique | Principle | Application in this compound Analysis | References |
| Thin-Layer Chromatography (TLC) | Differential partitioning of compounds between a stationary and mobile phase on a plate. | Rapid screening of crude extracts for the presence of trichothecenes and related compounds. | [21][22] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Analysis of derivatized trichothecenes; specific but may require sample modification. | [21][23] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation of compounds in a liquid phase followed by mass analysis. | Primary tool for detecting this compound in complex extracts and confirming its molecular weight. | [22] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to deduce molecular structure. | Essential for the unambiguous structural elucidation and confirmation of this compound's unique pentacyclic structure. | [5][24] |
By employing the comprehensive workflows and protocols detailed in this guide, researchers can effectively isolate, identify, and characterize fungal strains with the capacity to produce the medicinally significant compound, this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [aua.gr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trichoderma - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. escholarship.org [escholarship.org]
- 8. New Trichothecenes Isolated from the Marine Algicolous Fungus Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of Trichoderma spp. for Antagonistic Activity Against Root Rot and Foliar Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. Screening and Identification of Trichoderma Strains isolated from Natural Habitats in China with Potential Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Identification of Trichoderma Spp. from Different Agricultural Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods for DNA Barcoding of Fungi | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. bento.bio [bento.bio]
- 17. bento.bio [bento.bio]
- 18. mdpi.com [mdpi.com]
- 19. Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for the detection of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to Trichodimerol and the Bisorbicillinoid Class of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trichodimerol, a prominent member of the bisorbicillinoid class of fungal secondary metabolites, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and the broader class of bisorbicillinoids, with a focus on their chemical nature, biological activities, and underlying mechanisms of action. Detailed experimental protocols, quantitative bioactivity data, and visual representations of key cellular pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound and Bisorbicillinoids
Bisorbicillinoids are a structurally complex and diverse family of polyketide natural products produced predominantly by fungi of the Trichoderma and Penicillium genera.[1] These compounds are characterized by a dimeric structure, biosynthetically derived from the monomeric precursor sorbicillin.[1] this compound, a notable example, is a pentacyclic compound first isolated from Trichoderma longibrachiatum.[1] The intricate architecture and varied bioactivities of bisorbicillinoids, including anti-inflammatory, cytotoxic, and antimicrobial properties, make them compelling targets for further investigation and potential therapeutic development.[1][2]
Physicochemical Properties
This compound possesses the chemical formula C₂₈H₃₂O₈. Its complex pentacyclic structure has been elucidated through spectroscopic techniques and confirmed by X-ray crystallography. The molecule exhibits a caged, dimeric structure with a pseudo twofold symmetry and two sorbyl side chains.
Biological Activities and Quantitative Data
The bisorbicillinoid class exhibits a wide spectrum of biological activities. The following tables summarize the quantitative data for this compound and other representative bisorbicillinoids.
Table 1: Cytotoxic Activity of this compound and Other Bisorbicillinoids (IC₅₀ values)
| Compound | Cell Line | Activity (µM) | Reference |
| This compound | HL-60 (human promyelocytic leukemia) | 6.55 - 28.55 | [2] |
| This compound | U937 (human histiocytic lymphoma) | 6.55 - 28.55 | [2] |
| This compound | T47D (human breast cancer) | 6.55 - 28.55 | [2] |
| This compound | RAW264.7 (murine macrophage) | >120 (non-toxic) | [3][4] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulus | Concentrations Tested (µM) | Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |
| Reactive Oxygen Species (ROS) Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |
| IL-6 Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |
| TNF-α Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |
Note: Specific IC₅₀ values for anti-inflammatory effects were not provided in the source material; however, significant dose-dependent inhibition was observed at the tested concentrations.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its potent anti-inflammatory effects primarily through the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.[3][4][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it induces the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this pathway by targeting multiple components. It has been demonstrated to decrease the expression of TLR4 and inhibit the phosphorylation of both IKK and IκBα.[3][5] This prevents the nuclear translocation of NF-κB and consequently suppresses the expression of downstream inflammatory mediators.[3][5]
References
- 1. This compound [aua.gr]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Trichodimerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Trichodimerol, a fungal metabolite with demonstrated anti-inflammatory and cytotoxic properties. This document details the methodologies for assessing its effects on cancer cell lines and its impact on key inflammatory signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.
Core Findings: Cytotoxicity and Anti-inflammatory Potential
This compound has exhibited significant cytotoxic effects against a range of cancer cell lines. Furthermore, it has been shown to possess potent anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.
Data Presentation
In Vitro Cytotoxicity of this compound
Studies have demonstrated the cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 6.55 - 28.55 | [1] |
| U937 | Histiocytic Lymphoma | 6.55 - 28.55 | [1] |
| T47D | Breast Cancer | 6.55 - 28.55 | [1] |
Note: The provided IC50 range is for a mixture of this compound and Sorbicillin.
Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages
This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells in a dose-dependent manner.
| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production | Inhibition of TNF-α Secretion | Inhibition of IL-6 Secretion | Reference |
| 5 | Data not specified | Data not specified | Data not specified | [2] |
| 10 | Data not specified | Data not specified | Data not specified | [2] |
| 15 | Data not specified | Data not specified | Data not specified | [2] |
Note: While the study indicates a downward trend in the production of these inflammatory mediators with increasing concentrations of this compound, the exact percentage of inhibition is not provided in the referenced abstract.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines (e.g., HL-60, U937, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB and NLRP3 Signaling Pathways
Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps to analyze the effect of this compound on the protein expression levels of key components of the NF-κB and NLRP3 signaling pathways.
Materials:
-
RAW264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for NF-κB p65, phospho-p65, IκBα, phospho-IκBα, NLRP3, Caspase-1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW264.7 cells and pre-treat with this compound for 1 hour before stimulating with LPS.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
This compound's Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Trichodimerol: A Technical Guide to Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodimerol, a natural product first isolated from Trichoderma longibraciatum, has emerged as a compound of significant interest in the scientific community.[1][2] Preliminary studies have revealed its potential therapeutic applications, primarily focusing on its anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Anti-inflammatory Mechanism of Action
Recent research has elucidated that this compound exerts its anti-inflammatory effects through the suppression of the nuclear transcription factor-kappaB (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) signaling pathways.[1][2][3]
Signaling Pathways
This compound has been shown to inhibit inflammation by obstructing the interaction between lipopolysaccharide (LPS) and the Toll-like receptor 4 (TLR4)-MD2 complex.[1][2][3] This initial step prevents the activation of downstream signaling cascades. The inhibition of the NF-κB and NLRP3 pathways by this compound is a key aspect of its anti-inflammatory activity.[1][2]
The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.
Quantitative Data
The anti-inflammatory effects of this compound have been quantified in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages
| Treatment | Concentration | NO Production | IL-6 Production | TNF-α Production | ROS Production |
| Control | - | Normal | Normal | Normal | Normal |
| LPS | 1 µg/mL | Increased | Increased | Increased | Increased |
| LPS + this compound | 5 µM | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound | 10 µM | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound | 15 µM | Reduced | Reduced | Reduced | Reduced |
| Data summarized from Huo et al., 2022.[2] |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Induced RAW264.7 Macrophages
| Protein | LPS (1 µg/mL) | LPS + this compound (5 µM) | LPS + this compound (10 µM) | LPS + this compound (15 µM) |
| COX-2 | Upregulated | Downregulated | Downregulated | Downregulated |
| iNOS | Upregulated | Downregulated | Downregulated | Downregulated |
| p-IKK | Upregulated | Downregulated | Downregulated | Downregulated |
| p-IκB | Upregulated | Downregulated | Downregulated | Downregulated |
| TLR4 | Upregulated | Downregulated | Downregulated | Downregulated |
| NLRP3 | Upregulated | Downregulated | Downregulated | Downregulated |
| Caspase-1 | Upregulated | Downregulated | Downregulated | Downregulated |
| ASC | Upregulated | Downregulated | Downregulated | Downregulated |
| Data summarized from Huo et al., 2022.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound's anti-inflammatory action.
1.3.1. Cell Culture and Treatment RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound (5, 10, and 15 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]
1.3.2. Nitric Oxide (NO) Production Assay NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using sodium nitrite to quantify the concentration of nitrite.[2]
1.3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm.[2]
1.3.4. Reactive Oxygen Species (ROS) Detection Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatment, cells are washed with PBS and incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark. The fluorescence intensity is then measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.[2]
1.3.5. Western Blot Analysis Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against COX-2, iNOS, p-IKK, p-IκB, TLR4, NLRP3, Caspase-1, ASC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Anticancer Mechanism of Action
Preliminary studies suggest that this compound possesses cytotoxic activity against various cancer cell lines.[1] The primary mechanism appears to be the induction of apoptosis mediated by reactive oxygen species (ROS).
Signaling Pathways
This compound-induced apoptosis in cancer cells, particularly in the human promyelocytic leukemia cell line HL-60, is initiated by an increase in intracellular ROS levels. This oxidative stress is believed to trigger downstream signaling events involving the mitogen-activated protein kinase (MAPK) pathway, specifically activating p38 and inhibiting the extracellular signal-regulated kinase (ERK). This cascade ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, resulting in the characteristic features of apoptosis.
The proposed workflow for this compound-induced apoptosis is illustrated below.
Quantitative Data
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines.
Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 6.55 |
| U937 | Histiocytic Lymphoma | Not specified, but active |
| T47D | Breast Cancer | 28.55 |
| Data summarized from Yao et al., 2015 as cited in ResearchGate.[1] |
Experimental Protocols
The following protocols are based on standard methodologies used for assessing the anticancer effects of compounds like this compound.
2.3.1. Cell Culture and Cytotoxicity Assay (MTT Assay) Human cancer cell lines (e.g., HL-60, U937, T47D) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For the cytotoxicity assay, cells are seeded in 96-well plates. After 24 hours, cells are treated with various concentrations of this compound for 48-72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.
2.3.2. Apoptosis Analysis by Flow Cytometry Apoptosis can be quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. After treatment with this compound, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes in the dark at room temperature. The stained cells are then analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic.
2.3.3. Cell Cycle Analysis For cell cycle analysis, cells are treated with this compound for the desired time, then harvested and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C. Cells are then stained with propidium iodide (50 µg/mL). The DNA content is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined. An increase in the sub-G1 population is indicative of apoptosis.[1]
2.3.4. Caspase-3/7 Activity Assay The activity of caspase-3 and -7, key executioner caspases in apoptosis, can be measured using a luminescent or fluorescent substrate-based assay. Following treatment with this compound, cells are lysed, and the lysate is incubated with a specific caspase-3/7 substrate. The cleavage of the substrate by active caspases generates a signal (luminescence or fluorescence) that is proportional to the enzyme activity.[1]
2.3.5. Measurement of Intracellular ROS As described in section 1.3.4, intracellular ROS levels are determined using the DCFH-DA probe. A dose-dependent increase in fluorescence intensity after this compound treatment would indicate its role in inducing oxidative stress.[1]
2.3.6. Western Blot Analysis for MAPK Signaling To investigate the involvement of the p38 and ERK signaling pathways, Western blotting is performed as described in section 1.3.5. Primary antibodies specific for total and phosphorylated forms of p38 and ERK are used to assess their activation status. An increase in the ratio of phosphorylated p38 to total p38 and a decrease in the ratio of phosphorylated ERK to total ERK would support the proposed mechanism.[1]
Conclusion
The preliminary studies on this compound highlight its potential as a dual-action therapeutic agent with both anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways such as NF-κB, NLRP3, and MAPK provides a solid foundation for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the therapeutic potential of this compound. Future research should focus on in vivo studies to validate these preliminary findings and to explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
Trichodimerol: A Comprehensive Technical Guide to its Natural Sources, Analogues, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodimerol, a dimeric sorbicillinoid natural product, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound, covering its natural origins, biosynthetic pathways, and mechanisms of action. A key focus is placed on its analogues, both natural and synthetic, and their structure-activity relationships. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key biological and experimental processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a fungal metabolite produced by several species of fungi, primarily within the genera Trichoderma and Penicillium. Its isolation has been reported from diverse ecological niches, including marine and terrestrial environments. While the production of this compound is a common trait among these fungi, the yields can vary significantly depending on the fungal strain and culture conditions.
| Fungal Source | Isolation Context | Reported Yield |
| Trichoderma longibrachiatum | Liquid culture | Data not available |
| Trichoderma reesei BGRg-3 | Endophytic fungus from the mangrove plant Avicennia marina | Data not available |
| Penicillium chrysogenum | Marine-derived fungus | Data not available |
| Pseudeurotium ovale | Data not available |
Note: Specific quantitative yields of this compound from these natural sources are not consistently reported in the available literature.
Biosynthesis and Chemical Synthesis
The biosynthesis of this compound is believed to proceed through the dimerization of sorbicillinol, a key intermediate derived from sorbicillin. The proposed biosynthetic pathway involves an oxidative dearomatization of sorbicillin to form a reactive o-quinol intermediate. This intermediate can then undergo a cascade of reactions, acting as both a Michael donor and acceptor, to yield the complex pentacyclic structure of this compound.
The chemical synthesis of this compound has been achieved through biomimetic approaches that mimic the proposed biosynthetic pathway. These syntheses often utilize sorbicillin as a starting material, which is oxidized to generate the key sorbicillinol intermediate that then dimerizes to form this compound.
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling pathways. These pathways are critical mediators of the inflammatory response, and their dysregulation is implicated in a wide range of inflammatory diseases.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream target genes. This leads to a reduction in the production of key inflammatory mediators.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (often from NF-κB) that upregulates the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the inflammasome complex.
This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome. It achieves this by inhibiting the priming step through its action on the NF-κB pathway, thereby reducing the expression of NLRP3 and pro-IL-1β. This leads to decreased caspase-1 activation and a subsequent reduction in the secretion of mature IL-1β.
This compound Analogues and their Bioactivities
The unique and complex structure of this compound has inspired the synthesis and isolation of several analogues. These analogues, often belonging to the broader class of bisorbicillinoids, have been investigated for their biological activities, particularly their anti-inflammatory and cytotoxic effects. Structure-activity relationship (SAR) studies aim to identify key structural motifs responsible for their bioactivity, guiding the design of more potent and selective therapeutic agents.
| Analogue | Source/Synthesis | Key Bioactivity | IC50 Values |
| Dihydrothis compound | Synthetic derivative | Anti-inflammatory | Data not available |
| Bisorbicillinol | Natural product and synthetic | Antioxidant, Anti-inflammatory | Data not available |
| Bisorbibutenolide | Natural product and synthetic | Antioxidant | Data not available |
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
This protocol provides a general methodology for the isolation and purification of this compound from a liquid culture of a producing fungal strain, such as Trichoderma longibrachiatum.
Methodology:
-
Fermentation: Inoculate a suitable liquid medium with the this compound-producing fungal strain. Incubate under optimal conditions (temperature, agitation, and duration) to allow for the production of secondary metabolites.
-
Extraction: After the fermentation period, separate the fungal biomass from the culture broth by filtration. Extract the cell-free broth multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Concentration: Remove the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Pool the this compound-containing fractions and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Anti-Inflammatory Activity Assay
This protocol outlines a general procedure to evaluate the anti-inflammatory activity of this compound or its analogues using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug).
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound and determine the IC50 values.
Future Perspectives and Conclusion
This compound and its analogues represent a promising class of natural products with significant potential for the development of novel anti-inflammatory therapeutics. Their ability to modulate the NF-κB and NLRP3 inflammasome pathways highlights their potential in treating a wide array of inflammatory conditions.
Future research should focus on several key areas:
-
Optimization of Production: Development of high-yielding fungal strains and fermentation processes to ensure a sustainable supply of this compound for further research and development.
-
Analogue Synthesis and SAR Studies: The rational design and synthesis of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models of inflammatory diseases to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of this compound and its lead analogues.
-
Target Identification and Validation: Further elucidation of the precise molecular targets of this compound to gain a deeper understanding of its mechanism of action.
Methodological & Application
Application Notes and Protocols for Trichodimerol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of trichodimerol, a fungal metabolite with significant anti-inflammatory properties. The detailed protocols are designed to guide researchers in isolating this compound for further study and potential drug development.
Introduction
This compound is a dimeric sorbicillinoid natural product first isolated from Trichoderma longibrachiatum. It has demonstrated potent biological activities, notably the inhibition of tumor necrosis factor-α (TNF-α) production.[1] Research has shown that this compound exerts its anti-inflammatory effects by suppressing the NF-κB and NLRP3 signaling pathways.[2][3][4] This document outlines the procedures for extracting this compound from fungal cultures and purifying it to a high degree.
Data Presentation
Table 1: Summary of a Purification Scheme for this compound from Penicillium rubens mcrAΔ Strain
| Purification Step | Fraction/Compound | Mass Yield (mg) |
| Reverse Phase Column Chromatography | Fraction 11 | 120 |
| Preparative HPLC of Fraction 11 | Subfraction Fr11.1 | 70 |
| Compound 2 | 6 | |
| Normal Phase Column Chromatography of Fr11.1 | This compound (Compound 1) | 36 |
| Compound 3 | 4.2 |
Data synthesized from a study on the activation of the this compound pathway in a genetically modified strain of Penicillium rubens.[1]
Experimental Protocols
Fungal Cultivation and Crude Extraction
This protocol is based on methods described for the cultivation of Penicillium rubens and subsequent extraction of metabolites.[1]
Materials:
-
Penicillium rubens YAP001 mcrAΔ strain (or other this compound-producing fungus)
-
Lactose Dextrose Minimal Media (LCMM) agar plates
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Sonicator
-
Rotary evaporator
Procedure:
-
Inoculate a sufficient number of large petri dishes (e.g., 40 x 15 cm) containing LCMM agar with the fungal strain. For a large-scale extraction, a total volume of 4 L of media can be prepared.
-
Incubate the plates at 28°C for 6 days.
-
After incubation, slice the agar into small pieces.
-
Submerge the agar pieces in methanol and sonicate for 1 hour.
-
Collect the methanol extract.
-
Perform a second extraction of the agar pieces with a 1:1 mixture of dichloromethane and methanol, followed by sonication for 1 hour.
-
Combine the methanol and dichloromethane/methanol extracts.
-
Reduce the volume of the combined extracts using a rotary evaporator.
-
Perform a liquid-liquid extraction on the concentrated aqueous residue three times with ethyl acetate.
-
Combine the ethyl acetate layers and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step purification protocol utilizes both reverse-phase and normal-phase chromatography.[1]
Materials:
-
Crude extract
-
C18 silica gel
-
Methanol (MeOH)
-
Water (H₂O)
-
Isopropanol
-
Preparative HPLC system with a C18 column (e.g., C18-Cosmosil, 250 mm x 20 mm, 5 μm)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Normal phase silica gel
-
n-hexane
-
Ethyl acetate (EA)
Procedure:
Step 2.1: Reverse-Phase Column Chromatography
-
Coat the crude extract onto C18 silica gel.
-
Pack a column with the C18-coated crude extract.
-
Elute the column with a stepwise gradient of methanol in water, starting from 100% water and gradually increasing to 100% methanol.
-
Follow the methanol elution with isopropanol to wash the column.
-
Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing this compound. Based on a published study, this compound is expected to elute in a fraction around 100% methanol.[1]
Step 2.2: Preparative HPLC
-
Dissolve the this compound-containing fraction (e.g., Fraction 11 from the table above) in a suitable solvent.
-
Purify the fraction using a preparative HPLC system equipped with a C18 column.
-
Elute with an isocratic mobile phase of 60% acetonitrile in water (containing 0.05% TFA) at a flow rate of 8 mL/min.
-
Collect the peak corresponding to this compound.
Step 2.3: Normal-Phase Column Chromatography (Final Polishing)
-
The subfraction containing this compound can be further purified using a normal-phase silica gel column.
-
Elute the column with a solvent system of n-hexane and ethyl acetate. A gradient of 12.5% to 25% ethyl acetate in n-hexane can be effective.[1]
-
Collect the pure this compound fractions and evaporate the solvent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: this compound's inhibition of the NF-κB and NLRP3 signaling pathways.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Trichodimerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of trichodimerol, a bioactive fungal metabolite, using preparative High-Performance Liquid Chromatography (HPLC). This compound, a member of the bisorbicillinoid class of natural products, has garnered significant interest due to its potential therapeutic properties. This application note outlines a comprehensive protocol, including sample preparation from fungal cultures, HPLC conditions, and post-purification analysis. The provided method is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development to obtain high-purity this compound for further studies.
Introduction
This compound is a structurally complex pentacyclic fungal metabolite originally isolated from Trichoderma longibrachiatum.[1] It belongs to the bisorbicillinoid family, which are dimers of sorbicillin or its derivatives.[2] These compounds are known for their diverse and potent biological activities. This compound itself has been reported to exhibit interesting biological properties, making it a valuable target for chemical and pharmacological research. The purification of this compound from complex fungal extracts presents a significant challenge due to the presence of numerous structurally related compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[3] This document details a preparative HPLC method for the efficient purification of this compound.
Experimental Protocols
Fungal Culture and Extraction
This protocol is based on methods described for the cultivation of Penicillium rubens and subsequent extraction of metabolites.[4][5]
1.1. Fungal Strain and Culture Conditions:
-
Strain: A known this compound-producing fungal strain, such as Trichoderma longibrachiatum or a genetically modified strain of Penicillium rubens.[1][4]
-
Media: Potato Dextrose Agar (PDA) or a suitable production medium.
-
Incubation: Inoculate the fungal spores onto the agar plates and incubate at 28°C for a period sufficient for robust growth and metabolite production (e.g., 6-10 days).
1.2. Extraction of Fungal Metabolites:
-
After incubation, harvest the fungal mycelium and the agar medium.
-
Dice the agar and mycelium into small pieces to increase the surface area for extraction.
-
Perform a two-step solvent extraction:
-
Step 1 (Methanol Extraction): Submerge the diced material in methanol and sonicate for 1 hour. Collect the methanol extract.
-
Step 2 (Dichloromethane/Methanol Extraction): To the remaining fungal material, add a 1:1 (v/v) mixture of dichloromethane and methanol and sonicate for another hour. Collect this second extract.
-
-
Combine the two extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer, which will contain the majority of the nonpolar to moderately polar metabolites, including this compound.
-
Evaporate the ethyl acetate to dryness to yield the final crude extract for HPLC purification.
Preparative HPLC Purification of this compound
This protocol is adapted from a published method for the purification of this compound.[4]
2.1. Sample Preparation for HPLC:
-
Dissolve the dried crude extract in a suitable solvent, such as methanol or acetonitrile, at a known concentration.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2.2. HPLC System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a pump, an injector, a column oven, a UV-Vis or Diode Array Detector (DAD), and a fraction collector.
-
Column: A reversed-phase C18 column is recommended. A specific example is a C18-Cosmosil column (250 mm × 20 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water, with the addition of 0.05% trifluoroacetic acid (TFA) to improve peak shape.[4]
-
Flow Rate: A flow rate of 8 mL/min is suitable for a 20 mm internal diameter column.[4]
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. It is advisable to perform an initial analytical run with a smaller injection volume to determine the retention time of this compound.
2.3. Fraction Collection and Post-Purification:
-
Collect the fractions corresponding to the peak of interest based on the retention time determined from the analytical run.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the collected fractions to obtain the purified compound.
-
The purity of the isolated this compound can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the key quantitative data for the preparative HPLC purification of this compound based on the referenced literature.
| Parameter | Value | Reference |
| HPLC Column | ||
| Stationary Phase | C18 Reversed-Phase | [4] |
| Dimensions | 250 mm x 20 mm | [4] |
| Particle Size | 5 µm | [4] |
| Mobile Phase | ||
| Composition | 60% Acetonitrile / 40% Water + 0.05% TFA | [4] |
| Mode | Isocratic | [4] |
| Flow Rate | 8 mL/min | [4] |
| Detection Wavelength | UV, specific wavelength depends on analyte | - |
| Retention Time | Compound dependent (this compound elutes as a major peak) | [4] |
Note: Retention times can vary depending on the specific HPLC system, column batch, and exact mobile phase composition. It is crucial to run a standard or perform analytical scouting runs to determine the precise retention time of this compound on your system.
Visualization
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting its origin from sorbicillin, a key precursor in the biosynthesis of bisorbicillinoids.
Caption: Proposed biosynthetic pathway of this compound from Sorbicillin.
Experimental Workflow for this compound Purification
This diagram outlines the key steps involved in the purification of this compound from fungal culture to the final pure compound.
Caption: Experimental workflow for this compound purification.
References
- 1. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Total Synthesis of Trichodimerol and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Trichodimerol and its derivatives. This compound, a fungal metabolite, has garnered significant interest due to its potent inhibitory activity against tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases.[1][2] These protocols are intended to serve as a comprehensive guide for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Overview of Synthetic Strategies
The total synthesis of this compound has been achieved through several strategic approaches, primarily revolving around the dimerization of a chiral hydroxy dienone precursor derived from sorbicillin. The most notable is a concise two-step synthesis, alongside biomimetic strategies that mimic the proposed natural biosynthetic pathway.
Two-Step Total Synthesis from Sorbicillin
A highly efficient total synthesis of this compound has been reported, commencing from the readily available fungal metabolite, sorbicillin.[1] This approach involves two key transformations:
-
C-Acetoxylation of Sorbicillin: Sorbicillin is first subjected to C-acetoxylation to introduce a crucial hydroxyl group precursor.
-
Dimerization of the Chiral Hydroxy Dienone: The resulting intermediate undergoes a remarkable spontaneous dimerization to yield the complex pentacyclic core of this compound.[1][2]
Biomimetic Synthesis
Biomimetic approaches focus on replicating the proposed biosynthetic dimerization of sorbicillinol, an oxidized derivative of sorbicillin, to form this compound.[3] These methods provide insight into the natural formation of such complex molecules and offer alternative synthetic routes.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the total synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | C-Acetoxylation of Sorbicillin | Lead tetraacetate, Acetic acid, CH₂Cl₂ | Acetoxy dienones | 73 (mixture of isomers) | [1] |
| 2 | Saponification and Dimerization | Sodium methoxide, Methanol | This compound | 10 | [1] |
Experimental Protocols
Two-Step Total Synthesis of this compound
Protocol 1: C-Acetoxylation of Sorbicillin
-
Dissolve sorbicillin in a 5:1 mixture of acetic acid and dichloromethane (CH₂Cl₂).
-
Add 1.2 equivalents of lead tetraacetate to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Quench the reaction and extract the products.
-
Purify the mixture of positional isomeric acetoxy dienones using silica gel chromatography.[1]
Protocol 2: Saponification and Dimerization to this compound
-
Treat the acetoxy dienone intermediate with 10 equivalents of sodium methoxide in methanol.
-
Stir the reaction at 23 °C for 6 hours to effect cleavage of the acetoxy group, forming the corresponding hydroxy dienone.[1]
-
Carefully neutralize the reaction mixture.
-
The resulting hydroxy dienone will spontaneously dimerize.
-
Purify the crude product by silica gel chromatography to afford pure this compound.[1]
Synthesis of this compound Derivatives
The synthesis of derivatives can be achieved by modifying the sorbicillin starting material or by chemical transformation of the final this compound product. For instance, dihydrothis compound can be prepared through reduction of the double bond in the sorbyl side chain.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties primarily through the inhibition of TNF-α production.[1] Its mechanism of action involves the suppression of the Nuclear Factor-kappaB (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathways.
Inhibition of TNF-α Production
The inhibitory effect of this compound on TNF-α production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Protocol 3: TNF-α ELISA Assay
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Investigation of NF-κB and NLRP3 Signaling Pathways
The effect of this compound on the NF-κB and NLRP3 signaling pathways can be investigated by Western blot analysis of key protein expression and phosphorylation.
Protocol 4: Western Blot Analysis
-
Treat macrophage cells with this compound and/or LPS as described in the TNF-α ELISA protocol.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-p65, p65, IκBα, NLRP3, Caspase-1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Synthetic Workflow and Signaling Pathways
Caption: Two-step total synthesis of this compound from sorbicillin.
Caption: Inhibition of NF-κB and NLRP3 signaling by this compound.
Caption: Overall experimental workflow.
References
Trichodimerol's Anti-Inflammatory Potential: Application Notes & Protocols for RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of Trichodimerol in RAW 264.7 macrophage cells. This compound, a natural product first isolated from Trichoderma longibraciatum, has demonstrated significant potential in mitigating inflammatory responses.[1][2] These guidelines are intended to assist researchers in the consistent and effective evaluation of this compound and similar compounds for drug discovery and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[2] Macrophages, such as the RAW 264.7 cell line, play a pivotal role in the inflammatory process. When stimulated with agents like lipopolysaccharide (LPS), these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] this compound has been shown to effectively inhibit the production of these inflammatory markers, making it a promising candidate for anti-inflammatory drug development.[1][2][3][4]
The primary mechanism of this compound's anti-inflammatory action involves the suppression of the nuclear factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) signaling pathways.[1][2][3] By inhibiting these key pathways, this compound downregulates the expression of downstream inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 3.75 | >95 |
| 7.5 | >95 |
| 15 | >95 |
| 30 | >95 |
| 60 | >95 |
| 120 | ~95 |
| 240 | <80 |
Data synthesized from studies indicating no significant cytotoxicity at concentrations up to 120 µM.[1]
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (Relative to LPS control) |
| Control (no LPS) | Baseline |
| LPS (1 µg/mL) | 100% |
| LPS + this compound (5 µM) | Significantly Reduced |
| LPS + this compound (10 µM) | Significantly Reduced |
| LPS + this compound (15 µM) | Significantly Reduced |
Qualitative summary based on findings that this compound reduces NO production.[1]
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Control (no LPS) | Baseline | Baseline |
| LPS (1 µg/mL) | Markedly Increased | Markedly Increased |
| LPS + this compound (5 µM) | Significantly Reduced | Significantly Reduced |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced |
| LPS + this compound (15 µM) | Significantly Reduced | Significantly Reduced |
Qualitative summary based on findings that this compound reduces the secretion of TNF-α and IL-6.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[6] For experiments, cells are typically pre-treated with various concentrations of this compound for 2 hours before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 3.75 to 240 µM) and incubate for 24-48 hours.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[8][9]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS as described in the cell treatment protocol.
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[9][10] The concentration of nitrite is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[11]
Protocol:
-
Seed RAW 264.7 cells in a 6-well or 24-well plate and treat with this compound and/or LPS.
-
After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[11][12]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.[13][14]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[1] Cytokine concentrations are calculated based on the standard curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for assessing its anti-inflammatory activity.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 4. This compound (BMS-182123) inhibits lipopolysaccharide-induced eicosanoid secretion in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Measuring the Effect of Trichodimerol on Nitric Oxide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichodimerol, a natural product first isolated from Trichoderma longibraciatum, has demonstrated notable anti-inflammatory properties.[1][2][3] One of its key mechanisms of action is the inhibition of nitric oxide (NO) production, a critical mediator in inflammatory processes.[2][3] Excessive NO production, primarily by inducible nitric oxide synthase (iNOS), is associated with various inflammatory diseases.[4][5] This document provides detailed protocols to measure the inhibitory effect of this compound on NO production in a common in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Additionally, it outlines the underlying signaling pathway through which this compound exerts its effects.
Signaling Pathway of this compound in Inhibiting Nitric Oxide Production
This compound has been shown to inhibit inflammation by suppressing the nuclear factor-kappaB (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) signaling pathways.[1][2] Molecular docking studies indicate that this compound can directly bind to the Toll-like receptor 4 (TLR4)-MD2 complex, thereby obstructing the interaction between LPS and this receptor complex.[1][2] This initial blockade prevents the downstream activation of NF-κB and the NLRP3 inflammasome. The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory mediators, including iNOS and cyclooxygenase-2 (COX-2).[2][3] The suppression of iNOS expression directly results in decreased production of nitric oxide.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on nitric oxide production in LPS-stimulated RAW264.7 macrophages. Data is presented as the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (untreated) | 0 | 0.187 ± 0.05 | - |
| LPS (1 µg/mL) | 0 | 32.31 ± 1.2 | 0% |
| LPS + this compound | 3.75 | 25.85 ± 1.5 | ~20% |
| LPS + this compound | 7.5 | 18.42 ± 1.1 | ~43% |
| LPS + this compound | 15 | 9.69 ± 0.8 | ~70% |
Data is adapted from Huo et al., 2022. The percentage of inhibition is calculated relative to the LPS-only treated group.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their treatment with LPS and this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[5]
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 3.75, 7.5, 15 µM) for 1 hour.[6] A vehicle control (DMSO) should be included.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[5] Include a negative control group of cells that are not treated with LPS or this compound, and a positive control group treated only with LPS.
-
After the 24-hour incubation, collect the cell culture supernatant for the nitric oxide assay.
Nitric Oxide Production Measurement (Griess Assay)
This protocol details the measurement of nitrite in the cell culture supernatant as an indicator of NO production using the Griess reagent.[5][7]
Materials:
-
Cell culture supernatant (from section 4.1)
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a standard curve of sodium nitrite in the cell culture medium (e.g., ranging from 0 to 100 µM).
-
In a new 96-well plate, add 50 µL of the collected cell culture supernatant from each treatment group and 50 µL of each sodium nitrite standard to respective wells.
-
Add 50 µL of the Griess reagent to each well.[8]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Caption: Experimental workflow for measuring the effect of this compound on NO production.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed reduction in NO production is due to the inhibitory effect of this compound or its cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
RAW264.7 cells treated as in section 4.1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Protocol:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the inhibitory effects of this compound on nitric oxide production in an in vitro inflammatory model. By following these detailed methodologies, researchers can accurately quantify the bioactivity of this compound and further explore its potential as a therapeutic agent for inflammatory disorders. The provided signaling pathway diagram offers a visual representation of the molecular mechanism underlying its anti-inflammatory action.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Trichodimerol Cytotoxicity Assessment using the MTT Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodimerol, a natural product isolated from fungi of the Trichoderma genus, has garnered significant interest within the scientific community due to its diverse biological activities.[1] Emerging research has highlighted its potential as a cytotoxic agent, demonstrating inhibitory effects on various cancer cell lines.[2] This has positioned this compound as a compound of interest in the field of oncology drug discovery.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[2][3] The assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][3] The intensity of the resulting color is directly proportional to the number of viable cells.[2]
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the MTT assay. Additionally, it summarizes the current understanding of the signaling pathways involved in this compound-induced apoptosis.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. This data provides a quantitative measure of this compound's potency in different cancer contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 6.55 |
| U937 | Histiocytic Lymphoma | 28.55 |
| T47D | Breast Cancer | Not specified |
Table 1: Cytotoxicity of this compound against various human cancer cell lines as determined by the MTT assay.[2]
Experimental Protocols
This section outlines a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., HL-60, U937, T47D)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for assessing this compound's cytotoxicity.
Caption: Workflow of the MTT cytotoxicity assay for this compound.
Step-by-Step Protocol
1. Cell Seeding: a. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect and centrifuge. b. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). c. Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL. d. Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment and recovery (for adherent cells) or stabilization (for suspension cells).
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value accurately. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
3. Cell Treatment: a. After the initial 24-hour incubation, carefully remove the medium from the wells (for adherent cells). b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After this incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.
Signaling Pathways
Studies have indicated that this compound induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[2] The accumulation of ROS can lead to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of the extracellular signal-regulated kinase (ERK) pathway, ultimately culminating in programmed cell death.[2]
The diagram below illustrates the proposed signaling cascade initiated by this compound.
Caption: this compound-induced apoptotic signaling cascade.
Furthermore, this compound has been shown to exhibit anti-inflammatory properties by suppressing the NF-κB and NLRP3 signaling pathways.[4][5][6] This suggests that this compound may have a multi-faceted mechanism of action, impacting both cell survival and inflammatory responses.
Conclusion
The MTT assay is a robust and effective method for quantifying the cytotoxic effects of this compound on cancer cell lines. The provided protocol offers a standardized approach for researchers to assess its anti-proliferative activity. The current understanding of this compound's mechanism of action points towards the induction of apoptosis through ROS-mediated signaling pathways. Further investigation into these pathways will be crucial for the continued development of this compound as a potential therapeutic agent in oncology.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Trichodimerol: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodimerol, a secondary metabolite isolated from the marine fungus Trichothecium sp., has demonstrated significant cytotoxic and pro-apoptotic activity across various cancer cell lines. This document provides a comprehensive overview of the application of this compound in cancer research, detailing its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics.
Introduction
The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound has emerged as a promising natural compound that can trigger this process in cancer cells. Studies have shown that this compound's cytotoxic effects are mediated through the induction of apoptosis, involving the generation of reactive oxygen species (ROS), activation of caspases, and modulation of key signaling pathways. These findings highlight its potential as a lead compound for the development of new anti-cancer drugs.
Data Presentation
The cytotoxic activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 6.55 | [1] |
| U937 | Human Histiocytic Lymphoma | Not specified, but cytotoxic | [1] |
| T47D | Human Breast Cancer | 28.55 | [1] |
Mechanism of Action: Signaling Pathways
This compound induces apoptosis in cancer cells, particularly in HL-60 cells, through a mechanism involving the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and a decrease in the levels of extracellular signal-regulated kinase (ERK) and its phosphorylated form.[1] Concurrently, the elevated ROS levels trigger the activation of caspase-3 and caspase-7, key executioner caspases that lead to the characteristic hallmarks of apoptosis, such as DNA fragmentation and cell death.[1] The pro-apoptotic effects of this compound can be effectively blocked by the ROS inhibitor N-acetyl-L-cysteine (NAC), confirming the central role of oxidative stress in its mechanism of action.[1]
Experimental Protocols
This section provides detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular accumulation of ROS.
Materials:
-
Cancer cell line of interest
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described above.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in the apoptotic pathway, such as p38 and ERK.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound exhibits potent anti-cancer activity by inducing apoptosis in a ROS-dependent manner. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this natural compound. The detailed methodologies will aid in the design and execution of experiments to explore the intricate molecular mechanisms underlying this compound-induced apoptosis and to evaluate its efficacy in various cancer models.
References
Illuminating the Path: Trichodimerol as a Potent Inhibitor of the NF-κB Signaling Pathway
For Immediate Release
[City, State] – December 16, 2025 – For researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics, this document provides detailed application notes and protocols for studying the inhibitory effects of Trichodimerol on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a natural product, has demonstrated significant anti-inflammatory properties by targeting key components of this critical inflammatory cascade.
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing the active NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Recent studies have revealed that this compound effectively suppresses this pathway. Evidence suggests that this compound obstructs the interaction between LPS and the TLR4-MD2 heterodimer, an upstream receptor complex that initiates NF-κB signaling.[1][2][3] This blockade leads to a downstream reduction in the phosphorylation of IKK and IκBα, ultimately inhibiting the nuclear translocation of NF-κB and the expression of its target genes, including TNF-α and IL-6.[1][2]
Quantitative Analysis of this compound's Inhibitory Effects
The following tables summarize the dose-dependent inhibitory effects of this compound on key markers of NF-κB pathway activation in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on the Expression of NF-κB Signaling Pathway Proteins
| Treatment | Concentration (µM) | Relative Protein Expression (Fold Change vs. LPS Control) |
| p-IKKα/β | 5 | Data not available in specific fold change |
| 10 | Data not available in specific fold change | |
| 15 | Significantly Reduced[2] | |
| p-IκBα | 5 | Data not available in specific fold change |
| 10 | Data not available in specific fold change | |
| 15 | Significantly Reduced[2] | |
| Nuclear NF-κB p65 | 5 | Data not available in specific fold change |
| 10 | Data not available in specific fold change | |
| 15 | Significantly Reduced[2] | |
| TLR4 | 5 | Data not available in specific fold change |
| 10 | Data not available in specific fold change | |
| 15 | Significantly Reduced[2] |
Note: While the source study indicates a significant downward trend, specific fold-change values with standard deviations were not provided in the available materials. The data is presented as mean ± SD in the original publication.[2]
Table 2: Effect of this compound on the Production of Pro-inflammatory Cytokines
| Treatment | Concentration (µM) | TNF-α Production (pg/mL, Mean ± SD) | IL-6 Production (pg/mL, Mean ± SD) |
| Control | 0 | Baseline | Baseline |
| LPS (1 µg/mL) | 0 | Significantly Increased | Significantly Increased |
| LPS + this compound | 5 | Significantly Reduced[3] | Significantly Reduced[3] |
| 10 | Significantly Reduced[3] | Significantly Reduced[3] | |
| 15 | Significantly Reduced[3] | Significantly Reduced[3] |
Note: Specific numerical values for cytokine concentrations are reported in the full-text article and show a dose-dependent reduction with this compound treatment.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of total and phosphorylated IKK, IκBα, and p65 proteins in RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
This compound (5, 10, 15 µM)
-
Lipopolysaccharide (LPS) (1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells and allow them to adhere. Pre-treat cells with this compound (5, 10, 15 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or 24 hours (for total protein levels).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear extracts, use a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear extracts).
Protocol 2: ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Supernatants from treated RAW264.7 cells
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW264.7 cells with this compound and LPS as described in Protocol 1 (24-hour LPS stimulation).
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol visualizes the localization of the NF-κB p65 subunit.
Materials:
-
RAW264.7 cells grown on coverslips
-
This compound (5, 10, 15 µM)
-
LPS (1 µg/mL)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells on coverslips in a 24-well plate. Treat with this compound and LPS as described in Protocol 1 (typically 1-hour LPS stimulation).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.25% Triton X-100.
-
Blocking and Staining: Block non-specific binding with blocking solution. Incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.
These protocols and data provide a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. The potent anti-inflammatory activity of this compound makes it a promising candidate for further research and development in the field of inflammatory diseases.
References
- 1. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Trichodimerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodimerol, a natural product isolated from Trichoderma species, has demonstrated significant anti-inflammatory properties.[1][2] In vitro and in vivo studies in zebrafish have shown that this compound exerts its effects by inhibiting the secretion of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] The underlying mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) signaling pathways.[1][2] this compound achieves this by obstructing the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 heterodimer, a key initial step in the inflammatory cascade triggered by gram-negative bacteria.[2]
These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in established in vivo mammalian models. The selected models—carrageenan-induced paw edema, LPS-induced systemic inflammation, and collagen-induced arthritis—represent acute, systemic, and chronic inflammatory conditions, respectively, allowing for a comprehensive assessment of this compound's therapeutic potential.
Mechanism of Action: Signaling Pathway
This compound's anti-inflammatory activity is centered on the inhibition of the TLR4 signaling pathway. The following diagram illustrates the key molecular targets of this compound.
Data Presentation
The following tables summarize the in vitro anti-inflammatory activity of this compound and provide a template for presenting in vivo data.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages
| Parameter | Concentration (µM) | % Inhibition / Reduction | Reference |
| NO Production | 5 | Data not specified | [1][3] |
| 10 | Data not specified | [1][3] | |
| 15 | Significant reduction | [1][3] | |
| TNF-α Production | 5 | ~25% | [1][3] |
| 10 | ~50% | [1][3] | |
| 15 | ~75% | [1][3] | |
| IL-6 Production | 5 | ~30% | [1][3] |
| 10 | ~60% | [1][3] | |
| 15 | ~80% | [1][3] | |
| iNOS Protein Expression | 15 | Significant reduction | [1][3] |
| COX-2 Protein Expression | 15 | Significant reduction | [1][3] |
Table 2: Template for In Vivo Data Presentation (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | e.g., 1.5 ± 0.2 | 0% |
| This compound | e.g., 10 | Insert data | Calculate |
| e.g., 30 | Insert data | Calculate | |
| e.g., 100 | Insert data | Calculate | |
| Positive Control (e.g., Indomethacin) | e.g., 10 | Insert data | Calculate |
Table 3: Template for In Vivo Data Presentation (LPS-Induced Systemic Inflammation)
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | e.g., 2000 ± 300 | e.g., 1500 ± 250 |
| This compound | e.g., 10 | Insert data | Insert data |
| e.g., 30 | Insert data | Insert data | |
| e.g., 100 | Insert data | Insert data | |
| Positive Control (e.g., Dexamethasone) | e.g., 1 | Insert data | Insert data |
Experimental Workflow
A general workflow for screening the in vivo anti-inflammatory activity of this compound is depicted below.
Experimental Protocols
Note on Dosing: As there is currently no published in vivo data for this compound in rodent models, a suggested starting dose range is 10-100 mg/kg, administered orally. This is an educated estimation based on the in vitro potency and typical doses used for other natural products with similar mechanisms. It is crucial to perform a preliminary dose-finding study to determine the optimal and non-toxic dose range for this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the effect of this compound on acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (30 mg/kg, p.o.)
-
Group IV: this compound (100 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments (vehicle, this compound, or indomethacin) orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This model assesses the ability of this compound to mitigate a systemic inflammatory response.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (dissolved in sterile saline)
-
Positive control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α and IL-6
-
Materials for blood collection (e.g., cardiac puncture or retro-orbital bleeding)
-
Oral gavage and injection syringes
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week. Randomly assign them to the following groups (n=6-8 per group):
-
Group I: Vehicle control + Saline
-
Group II: Vehicle control + LPS
-
Group III: this compound (10 mg/kg, p.o.) + LPS
-
Group IV: this compound (30 mg/kg, p.o.) + LPS
-
Group V: this compound (100 mg/kg, p.o.) + LPS
-
Group VI: Dexamethasone (1 mg/kg, i.p.) + LPS
-
-
Drug Administration: Administer the respective treatments orally (this compound, vehicle) or intraperitoneally (Dexamethasone).
-
Induction of Inflammation: One hour after drug administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 1.5 to 2 hours for peak TNF-α, 4-6 hours for peak IL-6), collect blood samples via an appropriate method.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the serum cytokine levels in the this compound-treated groups to the LPS-only group. Calculate the percentage reduction in cytokine levels.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
This is a model of chronic, autoimmune inflammation that shares features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle
-
Positive control: Methotrexate (1-2 mg/kg)
-
Materials for preparing emulsions (e.g., glass syringes, luer lock needles)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the CII solution with an equal volume of CFA to a final concentration of 1 mg/mL CII.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII (1 mg/mL) with IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment Protocol:
-
Begin treatment with this compound (daily oral gavage) or vehicle starting from day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic). Continue treatment for a specified period (e.g., 2-3 weeks).
-
-
Clinical Assessment:
-
Monitor the mice 3-4 times per week for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the end of the study, collect blood for serological analysis (e.g., anti-CII antibodies, cytokines).
-
Euthanize the mice and collect paws for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores, incidence of arthritis, and histological scores between the treatment groups. Analyze serological data for significant differences.
-
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
Application Notes & Protocols for Increasing Trichodimerol Yield in Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodimerol, a bioactive fungal metabolite, has garnered significant interest for its potential therapeutic properties, including the inhibition of tumor necrosis factor-α (TNF-α) production.[1] It is a member of the bisorbicillinoid family, a class of structurally complex natural products isolated from various fungal species such as Trichoderma longibrachiatum and Penicillium chrysogenum.[2] The core challenge in harnessing its potential lies in the typically low yields obtained from fungal cultures.[3] These application notes provide detailed protocols and strategies focused on enhancing this compound production through culture condition optimization, genetic manipulation, and efficient extraction techniques.
Introduction to this compound Biosynthesis
This compound is not a primary metabolite but a secondary metabolite, the production of which is often triggered by specific environmental or developmental cues. The biosynthetic pathway originates from the precursor sorbicillin.[3] Through an oxidative process, sorbicillin is converted into a reactive o-quinol intermediate. This intermediate can then dimerize through a series of Michael additions to form the complex pentacyclic structure of this compound.[1][2] Understanding this pathway is crucial for developing strategies to increase yield, as enhancing the pool of the sorbicillin precursor is a key step.
Caption: Proposed biosynthetic pathway of this compound from Sorbicillin.
Protocol for Culture Optimization
The production of secondary metabolites is highly sensitive to cultivation parameters. Optimizing these factors is the most direct approach to enhancing this compound yield. This protocol is based on optimized conditions for secondary metabolite production in Trichoderma species, the primary producers of this compound.
Experimental Workflow for Optimization
The following workflow outlines a systematic approach to optimizing culture conditions for maximizing this compound production.
Caption: Systematic workflow for optimizing fungal culture conditions.
Detailed Culture Protocol
This protocol provides a starting point based on established optimal conditions for Trichoderma longibrachiatum.[4][5][6]
-
Strain Selection and Inoculum Preparation:
-
Use a known this compound-producing strain, such as Trichoderma longibrachiatum or Penicillium rubens.
-
Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore concentration to 1.0 × 10^6 conidia/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the optimized fermentation medium (see Table 1). For example, Minimal Ereavis Broth.[4][6]
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks in a rotary shaker at 150 rpm under the optimized conditions (e.g., 28°C, pH 6, for 7 days).[4][5][6]
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
Basal Media: Test various media like Potato Dextrose Broth (PDB), Minimal Ereavis Broth, and Malt Extract Broth.
-
Carbon Source: Using the best basal medium, replace the default carbon source with alternatives such as glucose, sucrose, or fructose at a standard concentration (e.g., 20 g/L).
-
Nitrogen Source: Test organic (peptone, yeast extract) and inorganic (ammonium sulfate, sodium nitrate) nitrogen sources.
-
pH: Adjust the initial pH of the medium in a range from 5.0 to 7.0 before inoculation.
-
Temperature: Test incubation temperatures from 25°C to 30°C.[7]
-
Incubation Period: Harvest cultures at different time points (e.g., daily from day 5 to day 10) to determine the peak production time.
-
Summary of Optimized Culture Conditions
The following table summarizes optimized parameters for secondary metabolite production by T. longibrachiatum, a known producer of this compound.[4][5][6]
| Parameter | Optimized Condition | Notes |
| Basal Medium | Minimal Ereavis Broth | Found to be superior to other tested media for this species. |
| Carbon Source | Glucose and Sucrose | A combination or individual use can enhance production. |
| Nitrogen Source | Peptone and Yeast Extract | Organic nitrogen sources are often favorable for secondary metabolism. |
| pH | 6.0 | The initial pH of the medium should be adjusted before sterilization. |
| Temperature | 28°C | A common optimal temperature for many Trichoderma species.[8] |
| Incubation Period | 7 Days | Represents the typical peak of secondary metabolite production.[4][6] |
Protocol for Genetic Pathway Activation
Recent studies have shown that genetic engineering can dramatically increase the yield of secondary metabolites by activating silent biosynthetic gene clusters (BGCs). Deleting global regulatory genes can unlock the production of compounds not seen in wild-type strains.
Case Study: mcrA Deletion in Penicillium rubens
A study demonstrated that deleting the global regulator mcrA in Penicillium rubens led to the activation of the this compound pathway.[3][9] This approach serves as a powerful, albeit advanced, method for yield enhancement.
Protocol Overview:
-
Strain and Vector Construction:
-
Obtain the wild-type P. rubens strain.
-
Construct a gene knockout cassette for mcrA using a suitable selection marker (e.g., hygromycin resistance). This typically involves amplifying the flanking regions of the mcrA gene and cloning them around the resistance marker.
-
-
Fungal Transformation:
-
Prepare protoplasts from the wild-type P. rubens mycelium using a lytic enzyme mixture.
-
Transform the protoplasts with the mcrA knockout cassette using a polyethylene glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
-
Screening and Confirmation:
-
Isolate putative transformants and screen for the desired gene deletion via PCR using primers specific to the knockout cassette and the native mcrA locus.
-
Confirm the absence of the mcrA transcript in the mutant strain (mcrAΔ) using RT-qPCR.[3]
-
-
Cultivation of Mutant Strain:
Protocol for Extraction and Quantification
An efficient and reproducible extraction protocol is essential for isolating and quantifying this compound.
Extraction Workflow
Caption: General workflow for the extraction and purification of this compound.
Detailed Extraction Protocol
This protocol is adapted from methods used for the extraction of sorbicillinoids from fungal cultures.[3][9]
-
Harvesting:
-
Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract both the mycelium and the broth as the compound may be intra- or extracellular.
-
Solid Culture: Cut the agar into small pieces.[9]
-
-
Initial Extraction:
-
Solvent Partitioning:
-
Combine the solvent extracts and evaporate them under reduced pressure (e.g., using a rotary evaporator) to obtain a crude residue.
-
Dissolve the residue in an ethyl acetate and water (1:1) mixture.
-
Transfer to a separatory funnel, mix thoroughly, and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the less polar secondary metabolites, including this compound.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to ensure complete recovery.
-
-
Final Preparation and Analysis:
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the final crude extract.
-
For quantification, dissolve a known mass of the extract in a suitable solvent (e.g., methanol) and analyze using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) against a purified this compound standard.[3]
-
-
Purification (Optional):
-
For obtaining a pure standard, the crude extract can be subjected to column chromatography on silica gel, followed by purification using reverse-phase HPLC.[3]
-
By implementing these detailed protocols, researchers can systematically enhance and quantify the production of this compound, facilitating further investigation into its promising biological activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [aua.gr]
- 3. escholarship.org [escholarship.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Production of Trichoderma harzianum (127a and 127b) spores by Fermentation (LF and SSF) [ijiaar.penpublishing.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trichodimerol Yield from Penicillium Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the production of trichodimerol from Penicillium cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Penicillium species are known to produce it?
This compound is a dimeric sorbicillinoid, a class of polyketide secondary metabolites. It is known to be produced by various Penicillium species, including Penicillium chrysogenum and marine-derived strains like Penicillium rubens.[1][2] Sorbicillin serves as a precursor in its biosynthetic pathway.[1]
Q2: What are the key factors influencing the yield of this compound in Penicillium cultures?
The yield of this compound is influenced by a combination of genetic and environmental factors. Key factors include:
-
Genetic Regulation: The expression of the this compound biosynthetic gene cluster is controlled by global regulators. For instance, deleting the global regulator mcrA in Penicillium rubens has been shown to upregulate the this compound pathway.[1][3]
-
Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production.[4] Various media like Lactose Dextrose Minimal Media (LCMM), Yeast Extract Sucrose (YES), and Potato Dextrose Broth (PDB) have been used for cultivating Penicillium species for secondary metabolite production.[1][5][6]
-
pH: The pH of the culture medium significantly affects fungal growth and the production of secondary metabolites.[4][5]
-
Temperature: Incubation temperature is a crucial parameter for fungal growth and enzyme activity related to this compound biosynthesis.[5]
-
Aeration: Adequate oxygen supply, often managed by the shaking speed in liquid cultures, is vital for the growth of aerobic fungi like Penicillium and subsequent metabolite production.[6]
-
Incubation Time: The production of this compound, like many secondary metabolites, is often growth-phase dependent, typically occurring during the stationary phase.[6]
Q3: What is the general biosynthetic pathway for this compound?
The biosynthesis of this compound in Penicillium starts from the precursor sorbicillin. The pathway involves a series of enzymatic reactions, including the action of polyketide synthases (PKS), FAD-dependent monooxygenases, and oxidoreductases, to form various sorbicillinoid intermediates. This compound is formed through the dimerization of sorbicillin-related molecules.[7]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound production.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inappropriate culture medium. | Test different media such as LCMM, YES, or PDB. Optimize carbon and nitrogen sources.[1][5][6] |
| Suboptimal pH of the medium. | Adjust the initial pH of the medium. A pH of around 6.5 has been reported for secondary metabolite production in Penicillium.[4] | |
| Incorrect incubation temperature. | Optimize the incubation temperature. Temperatures between 25-28°C are commonly used for Penicillium cultures.[1][5] | |
| Insufficient aeration. | Increase the shaking speed of the incubator (e.g., to 200 rpm) to improve oxygen supply.[6] | |
| Inappropriate harvest time. | Perform a time-course experiment to determine the optimal harvest time, which is often in the stationary phase of growth.[6] | |
| Genetic limitations of the fungal strain. | Consider genetic engineering approaches, such as the knockout of negative regulators like mcrA, to enhance production.[1][3] | |
| Inconsistent this compound Yields | Variability in inoculum preparation. | Standardize the inoculum preparation by using a fixed number of spores (e.g., 1.0 x 10^6 conidia) for inoculation.[1] |
| Fluctuations in incubation conditions. | Ensure consistent temperature, pH, and shaking speed across all experiments. | |
| Contamination of the culture. | Implement strict aseptic techniques during all stages of the experiment. | |
| Difficulty in Extracting this compound | Inefficient extraction solvent. | Use a combination of solvents for extraction. A common method involves sequential extraction with methanol and then a mixture of dichloromethane and methanol, followed by partitioning with ethyl acetate.[1][3] |
| Degradation of this compound. | This compound can be unstable.[8] Minimize exposure to light and high temperatures during extraction and storage. | |
| Issues with this compound Purification | Co-elution of impurities. | Employ multiple chromatographic steps for purification. A common sequence is Sephadex LH20 chromatography followed by silica gel or reverse-phase (C18) column chromatography.[3][8] |
| Low recovery from chromatography. | Optimize the solvent gradient and flow rate during column chromatography. |
Experimental Protocols
General Experimental Workflow for Optimizing this compound Yield
Protocol for Submerged Fermentation of Penicillium
-
Media Preparation: Prepare the desired liquid medium (e.g., Potato Dextrose Broth). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.
-
Inoculum Preparation: Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates at 28°C for 7 days until sporulation is observed. Prepare a spore suspension by adding sterile water containing 0.05% Tween 80 to the plate and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Inoculation: Inoculate each flask with 1 mL of the spore suspension.
-
Incubation: Incubate the flasks at 28°C in a rotary shaker at 200 rpm for the desired period (e.g., 7-14 days).[6]
Protocol for Extraction of this compound
-
Separation: After incubation, separate the mycelium from the culture broth by filtration.
-
Mycelial Extraction: Extract the mycelium with methanol, followed by sonication for 1 hour. Collect the extract. Re-extract the mycelium with a 1:1 mixture of dichloromethane and methanol, followed by sonication for 1 hour.[1]
-
Liquid-Liquid Extraction: Combine the extracts and evaporate the solvent under reduced pressure. Partition the resulting aqueous residue three times with an equal volume of ethyl acetate.[1][3]
-
Concentration: Combine the ethyl acetate layers and evaporate to dryness using a rotary evaporator to obtain the crude extract.
Protocol for Purification of this compound
-
Initial Fractionation: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH20 column. Elute with methanol to separate the components based on size.
-
Silica Gel Chromatography: Subject the fractions containing this compound to column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether to further purify the compound.[8]
-
Reverse-Phase Chromatography: For final purification, use a reverse-phase C18 column with a gradient of methanol in water.[3]
Protocol for Quantification of this compound by HPLC-MS
-
Sample Preparation: Dissolve the purified extract in a suitable solvent (e.g., methanol) to a known concentration.
-
HPLC Conditions:
-
MS Detection: Use an ion trap mass spectrometer to detect and quantify this compound based on its mass-to-charge ratio.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Trichodimerol Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Trichodimerol using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Peak tailing or fronting for this compound can be caused by several factors, often related to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column. Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. |
| Column Overload | Reduce the sample concentration or injection volume. If using preparative HPLC, consider a larger diameter column. |
| Inappropriate Mobile Phase pH | The stability of this compound can be pH-dependent. Empirically test a pH range (e.g., 3-7) for your mobile phase to find the optimal pH for peak shape and stability. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Ideally, dissolve the sample directly in the initial mobile phase. |
Issue 2: Peak Splitting or Shoulder Peaks
Question: My this compound peak is split or has a shoulder. What could be the reason and how do I fix it?
Answer:
Peak splitting or the appearance of shoulder peaks can indicate co-eluting impurities, on-column degradation, or problems with the HPLC system itself.
Potential Causes & Solutions:
| Cause | Solution |
| Co-eluting Impurities | Optimize the mobile phase gradient to improve resolution. Try a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., methanol instead of acetonitrile). |
| On-Column Degradation | This compound is known to be unstable.[1] Minimize run time and consider using a lower column temperature. Ensure the mobile phase pH is within a stable range for the compound. |
| Column Void or Contamination | A void at the column inlet can cause peak splitting. Try reversing and flushing the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. A guard column can help prevent contamination of the analytical column. |
| Injector Issues | Partial blockage of the injector port can lead to improper sample introduction. Clean the injector and ensure the syringe is properly seated. |
Issue 3: Inconsistent Retention Times
Question: The retention time of my this compound peak is shifting between runs. Why is this happening and what can I do?
Answer:
Fluctuations in retention time can be caused by a variety of factors, including changes in the mobile phase composition, temperature, or flow rate, as well as column equilibration issues.
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. |
| Pump and Flow Rate Issues | Check for leaks in the pump and fittings. Perform a flow rate calibration to ensure the pump is delivering the correct flow. |
| Mobile Phase pH Drift | If using a buffered mobile phase, ensure the buffer has sufficient capacity and is within its effective pH range throughout the gradient. |
Issue 4: Low Yield or Apparent Loss of Sample
Question: I'm experiencing low recovery of this compound after purification. What are the possible reasons?
Answer:
Low yield can be a significant issue, particularly with unstable compounds like this compound. The causes can range from degradation during sample preparation and purification to irreversible adsorption.
Potential Causes & Solutions:
| Cause | Solution |
| Degradation During Sample Preparation | Minimize exposure of the sample to light and elevated temperatures. Work quickly and consider using amber vials. Ensure solvents used for extraction and dissolution are high purity and free of contaminants that could promote degradation. |
| Degradation During HPLC Run | As mentioned, optimize the mobile phase pH and temperature to enhance stability. Shorter run times are preferable. |
| Irreversible Adsorption | Strong, irreversible binding to the stationary phase can occur. Try a different column chemistry or add a stronger organic modifier to the mobile phase during the cleaning step. |
| Precipitation in the Autosampler | Ensure the sample remains fully dissolved in the injection solvent. If the sample solvent is different from the mobile phase, precipitation can occur upon injection. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: A good starting point for reverse-phase HPLC purification of this compound would be:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry of a crude extract).
-
Temperature: Ambient, but consider cooling if degradation is observed.
This is a general starting point, and optimization of the gradient, flow rate, and mobile phase additives will likely be necessary.
Q2: How should I prepare my fungal extract for HPLC purification of this compound?
A2: Proper sample preparation is crucial for successful HPLC purification and to minimize issues.
-
Extraction: Extract the fungal biomass or culture broth with a suitable organic solvent like ethyl acetate or methanol.[2]
-
Concentration: Evaporate the solvent under reduced pressure at a low temperature to obtain a crude extract.
-
Prefractionation (Optional but Recommended): To reduce the complexity of the sample injected onto the HPLC, consider a preliminary fractionation step using techniques like solid-phase extraction (SPE) or column chromatography with silica gel or Sephadex LH-20.[1]
-
Dissolution and Filtration: Dissolve the crude extract or fraction in a suitable solvent (ideally the initial mobile phase) and filter through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.
Q3: this compound is reported to be unstable. How can I minimize degradation during the purification process?
A3: To minimize degradation of this compound:
-
Work Quickly: Minimize the time the sample spends in solution and exposed to air and light.
-
Control Temperature: Perform extraction and solvent evaporation at low temperatures. Consider using a cooled autosampler and a column oven set to a moderate temperature (e.g., 25-30°C) or even below ambient if necessary.
-
Protect from Light: Use amber glassware or cover your sample vials and solvent reservoirs with aluminum foil.
-
Optimize pH: The stability of this compound can be pH-dependent. Using a buffered mobile phase or adding a small amount of acid (like formic acid) can help maintain a stable pH environment.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Use HPLC-grade solvents.
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Culture
-
Culturing: Grow the Trichoderma or Penicillium species known to produce this compound in a suitable liquid or solid medium.[3]
-
Extraction from Liquid Culture:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol or acetone.
-
Combine all extracts and evaporate the solvent under reduced pressure.
-
-
Extraction from Solid Culture:
-
Chop the solid culture into small pieces.
-
Extract the culture material multiple times with methanol or ethyl acetate with sonication.[2]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Protocol 2: HPLC Method Development for this compound Purification
-
Initial Scouting Gradient:
-
Use the starting conditions mentioned in FAQ Q1.
-
Inject a small amount of the crude extract.
-
Observe the chromatogram to determine the approximate elution time of this compound (if a standard is available) or the major peaks.
-
-
Gradient Optimization:
-
If the peaks are clustered, flatten the gradient around the region of interest to improve separation.
-
If the run time is too long, steepen the gradient after the peak of interest has eluted.
-
-
Mobile Phase Modifier Optimization:
-
If peak tailing is observed, add 0.1% formic acid or 0.1% trifluoroacetic acid to both mobile phase components.
-
Alternatively, for basic compounds that might be present, adding a small amount of a basic modifier like triethylamine might improve peak shape.
-
-
Flow Rate and Temperature Adjustment:
-
Adjust the flow rate to balance resolution and run time. Lower flow rates generally provide better resolution but increase the run time.
-
Optimize the column temperature to improve efficiency and manage the stability of this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound HPLC.
References
Technical Support Center: Trichodimerol Bioassay Solutions
Welcome to the technical support center for Trichodimerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in DMSO for reliable and reproducible bioassay results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in bioassays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible bioassay results | Degradation of this compound in DMSO stock solution: this compound may degrade over time, especially with improper storage. | 1. Prepare fresh stock solutions: For critical experiments, prepare this compound in DMSO on the day of use. 2. Aliquot stock solutions: For regular use, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Optimize storage conditions: Store stock solutions at -20°C or -80°C in desiccated conditions. |
| Precipitation of this compound upon dilution in aqueous buffer: this compound may have limited solubility in aqueous solutions, leading to precipitation. | 1. Decrease the final concentration of this compound. 2. Use a co-solvent: Consider using a small percentage of a water-miscible organic solvent in your final assay buffer, ensuring it does not affect cell viability. 3. Gentle warming and sonication: Briefly warm the solution to 37°C or use a sonicator to aid dissolution, but be cautious of potential degradation. | |
| Low or no biological activity observed | Sub-optimal compound concentration: The concentration range tested may be too low to elicit a biological response. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the optimal effective concentration. 2. Verify stock solution concentration: If possible, verify the concentration of your this compound stock solution using an analytical method like HPLC-UV. |
| Incorrect handling of the compound: Exposure to light or reactive materials could degrade the compound. | 1. Protect from light: Store this compound powder and solutions in amber vials or protected from light. 2. Use inert materials: Handle solutions with glass or polypropylene labware. | |
| High background signal or off-target effects | DMSO toxicity: High concentrations of DMSO can be toxic to cells and interfere with assay readouts. | 1. Maintain low final DMSO concentration: Ensure the final concentration of DMSO in your assay wells is typically below 0.5%, and ideally at or below 0.1%. 2. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A1: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO to your target concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. For best results, prepare fresh or aliquot into single-use vials and store at -20°C or -80°C.
Q2: How stable is this compound in DMSO at different storage temperatures?
A2: While specific stability data for this compound is not extensively published, general studies on compound stability in DMSO provide valuable guidance. Stability is highly dependent on storage conditions. For long-term storage, -20°C or -80°C is recommended. Room temperature storage can lead to significant degradation over time. The following table summarizes general compound stability in DMSO based on available literature.
| Storage Condition | Timeframe | Expected Stability |
| Room Temperature (~20-25°C) | 1 year | ~52% of compounds remain stable[1] |
| 4°C | 2 years | ~85% of compounds are stable in DMSO/water (90/10)[2] |
| -20°C | > 2 years | Generally considered stable with minimal degradation[3] |
| Repeated Freeze-Thaw Cycles | 11-25 cycles | No significant loss for many compounds[4][5][6] |
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound has degraded. Try gentle warming (up to 37°C) or brief sonication to redissolve the compound. If the issue persists, it is recommended to prepare a fresh stock solution at a lower concentration.
Q4: What is the known mechanism of action for this compound?
A4: this compound has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB and NLRP3 signaling pathways.[7] It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in cell-based assays.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium
-
-
Preparation of 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molar Mass of this compound: 496.55 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 2-3 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions and in the cell culture wells remains below 0.5% (v/v) to avoid solvent toxicity.
-
Protocol for Assessing this compound Stability in DMSO
This protocol provides a framework for conducting a short-term stability study of your this compound stock solution.
-
Materials:
-
Freshly prepared 10 mM this compound in DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Time Point 0 (T=0): Immediately after preparing the fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system. This will serve as your baseline.
-
Storage: Aliquot the remaining stock solution into several tubes and store them under your desired conditions (e.g., room temperature, 4°C, -20°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw one aliquot from each storage condition.
-
Analysis: Dilute the aged samples to the same concentration as the T=0 sample and analyze them by HPLC under the same conditions.
-
Data Evaluation: Compare the peak area of the this compound peak at each time point to the T=0 peak area. A decrease in the peak area suggests degradation. The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in bioassays.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
Technical Support Center: Overcoming Low Aqueous Solubility of Trichodimerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Trichodimerol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic natural product with low solubility in aqueous media. For experimental purposes, it is typically first dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before being diluted into aqueous buffers.[1] It is important to note that even with initial dissolution in an organic solvent, this compound may precipitate when diluted into an aqueous solution.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my cell culture medium or aqueous buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock is a common issue for hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant up to 1%.[2] However, it is always best to perform a vehicle control to assess the effect of DMSO on your specific experimental system.
-
Use a Co-solvent: Incorporating a co-solvent in your aqueous buffer can improve the solubility of this compound. Ethanol can be used as a co-solvent, but its final concentration should be carefully controlled to avoid adverse effects on your experiment.[3]
-
Sonication: After diluting the this compound stock solution, sonicating the final solution can help to break down aggregates and improve dispersion.[2]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. While there is no specific data on the pH-dependent solubility of this compound, you could experimentally test a range of pH values for your buffer to see if it improves solubility.
-
Solubility Enhancement Techniques: For persistent solubility issues, consider preparing a more soluble formulation of this compound using techniques like solid dispersion, cyclodextrin inclusion complexes, or nanoparticle formulations.
Q3: Can I heat the solution to help dissolve this compound?
A3: Gentle warming can aid in the dissolution of this compound. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. The thermal stability of this compound should be considered, and if warming is used, the solution should be allowed to cool to room temperature slowly to prevent rapid precipitation.
Q4: What is the recommended method for preparing a stock solution of this compound for in vitro experiments?
A4: The recommended approach is to first prepare a high-concentration stock solution of this compound in 100% DMSO.[2] This stock solution can then be serially diluted in DMSO to the desired concentrations before making the final dilution into the aqueous experimental medium. This method helps to minimize the final DMSO concentration in the assay while ensuring the compound remains dissolved.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Symptoms: Inconsistent data points between replicate experiments.
-
Possible Cause: Precipitation of this compound in the aqueous medium, leading to inconsistent effective concentrations.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent experimental results.
Issue 2: Preparing an Aqueous Solution for Animal Studies (e.g., Zebrafish)
-
Symptoms: Difficulty in preparing a homogenous and stable aqueous solution of this compound for administration.
-
Possible Cause: The inherent hydrophobicity of this compound makes direct dissolution in water challenging.
-
Troubleshooting Workflow:
Workflow for preparing this compound for in vivo studies.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical, yet plausible, quantitative data for common solubility enhancement techniques that could be applied to this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Phase Solubility Study of this compound with Cyclodextrins
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility of this compound (µg/mL) |
| None | 0 | < 1 |
| β-Cyclodextrin (β-CD) | 5 | 15 |
| 10 | 32 | |
| 15 | 55 | |
| Hydroxypropyl-β-CD (HP-β-CD) | 5 | 45 |
| 10 | 95 | |
| 15 | 150 |
Table 2: Dissolution Enhancement of this compound via Solid Dispersion
| Polymer Carrier | Drug:Carrier Ratio (w/w) | Dissolution after 60 min (%) |
| Pure this compound | - | < 5 |
| Polyvinylpyrrolidone (PVP K30) | 1:5 | 65 |
| 1:10 | 85 | |
| Polyethylene Glycol (PEG 6000) | 1:5 | 55 |
| 1:10 | 78 |
Table 3: Characterization of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Chitosan Nanoparticles | 250 ± 20 | +35 ± 5 | 75 ± 5 |
| PLGA Nanoparticles | 180 ± 15 | -25 ± 4 | 82 ± 6 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Kneading:
-
Accurately weigh the this compound and cyclodextrin.
-
Triturate the cyclodextrin in a mortar with a small amount of a water-ethanol mixture to form a paste.
-
Slowly add the this compound to the paste and continue to knead for 30-60 minutes.
-
-
Drying: Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of pure this compound.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Carrier and Solvent Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a volatile organic solvent in which both this compound and the carrier are soluble (e.g., methanol or ethanol).
-
Dissolution:
-
Dissolve the desired ratio of this compound and the carrier in the selected solvent with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion and sieve it to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy - SEM), physical state (XRD, DSC), and in vitro dissolution rate.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry based on the absorbance maximum of this compound.
-
Column Temperature: 25°C.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dissolve the this compound-containing sample (e.g., from solubility or dissolution studies) in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the samples.
Signaling Pathway Diagram
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB/NLRP3 signaling pathway.[4]
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3_Inflammasome [label="NLRP3 Inflammasome Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; IL1b [label="IL-1β (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> NFkB_pathway [label="Activates"]; NFkB_pathway -> Pro_inflammatory_Cytokines [label="Upregulates"]; NFkB_pathway -> NLRP3_Inflammasome [label="Primes"]; NLRP3_Inflammasome -> Caspase1 [label="Activates"]; Caspase1 -> Pro_IL1b [label="Cleaves"]; Pro_IL1b -> IL1b; Pro_inflammatory_Cytokines -> Inflammation; IL1b -> Inflammation;
This compound -> TLR4 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
References
Technical Support Center: Cell Viability Assays and Trichodimerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays in the presence of Trichodimerol. Given that this compound, a fungal metabolite with known anti-inflammatory and antioxidant properties, can interfere with common assay methodologies, this guide offers solutions and alternative protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT/MTS assay shows an unexpected increase in cell viability after this compound treatment. Is this a real effect?
A1: It is highly probable that this is not a true representation of increased cell viability. This compound, like many natural products with antioxidant properties, can directly reduce the tetrazolium salts (MTT, XTT, MTS) to their colored formazan products in a cell-free environment.[1][2] This chemical reduction leads to a false-positive signal, suggesting an increase in metabolic activity and, consequently, cell viability. It is crucial to perform a cell-free control experiment to confirm this interference.
Q2: How can I confirm that this compound is interfering with my tetrazolium-based assay?
A2: To confirm interference, you should run a parallel experiment in a cell-free system.[3] This involves preparing wells with your complete cell culture medium, the same concentrations of this compound you are testing, and the tetrazolium reagent (e.g., MTT), but without any cells. If you observe a color change in these wells, it indicates direct reduction of the reagent by this compound. The absorbance from these cell-free control wells should be subtracted from your experimental wells to correct for this interference.
Q3: Are there alternative cell viability assays that are not affected by this compound?
A3: Yes, several alternative assays are less susceptible to interference from compounds with reducing potential. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity and cell health.[4][5][6] They are generally not affected by the redox potential of the test compound.
-
Protease-based viability assays: These assays measure the activity of specific proteases that are only active in viable cells.[3][7]
-
Dye exclusion assays (e.g., Trypan Blue): This method provides a direct count of viable and non-viable cells based on membrane integrity.[8]
Q4: Can I still use my existing tetrazolium-based assay data if I've already completed my experiments with this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased absorbance/fluorescence at high this compound concentrations in MTT/XTT/MTS/Resazurin assays. | Direct reduction of the assay reagent by this compound. | 1. Perform a cell-free control experiment to quantify the interference. 2. Subtract the background absorbance/fluorescence from the cell-free control from your experimental data. 3. Switch to a non-redox-based assay such as an ATP-based or protease-based assay for more reliable results.[3][4][5] |
| High background in all wells, including controls. | 1. this compound precipitation in the culture medium scattering light. 2. Contamination of reagents or culture. | 1. Visually inspect the wells for any precipitate. Improve solubility by optimizing the solvent and final concentration. 2. Ensure all reagents are sterile and properly prepared. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven cell seeding. 2. Inaccurate dilutions of this compound. 3. Precipitation of this compound leading to varied concentrations. | 1. Ensure a homogenous cell suspension and use proper pipetting techniques. 2. Use calibrated pipettes and prepare fresh dilutions for each experiment. 3. Check for solubility issues and consider using a lower concentration or a different solvent vehicle. |
Quantitative Data Summary
While specific quantitative data on the interference of this compound with various cell viability assays is not extensively available in the literature, the table below provides a hypothetical representation based on the known interference patterns of similar antioxidant compounds. This is intended to illustrate the potential magnitude of interference and the reliability of alternative assays.
| Assay Type | This compound Concentration | Apparent Cell Viability (% of Control) | Corrected Cell Viability (with cell-free control) | Notes |
| MTT Assay | 10 µM | 115% | 95% | Potential for significant false-positive signal. |
| 50 µM | 140% | 70% | Interference increases with concentration. | |
| XTT Assay | 10 µM | 110% | 98% | Similar interference pattern to MTT. |
| 50 µM | 130% | 75% | ||
| Resazurin Assay | 10 µM | 108% | 97% | Also susceptible to direct reduction. |
| 50 µM | 125% | 78% | ||
| ATP-based Assay | 10 µM | 96% | 96% | No significant interference observed. |
| 50 µM | 72% | 72% | Provides a more accurate measure of cytotoxicity. | |
| Protease Viability Assay | 10 µM | 98% | 98% | Unaffected by the reducing properties of the compound. |
| 50 µM | 74% | 74% |
Experimental Protocols
Cell-Free Control for Tetrazolium-Based Assays
This protocol is essential to determine the direct reductive effect of this compound on tetrazolium salts.
-
Prepare a 96-well plate with the same serial dilutions of this compound in complete cell culture medium as used in your cellular experiment.
-
Include wells with medium only as a blank control.
-
Add the tetrazolium reagent (e.g., MTT, XTT, MTS) to each well at the same concentration used in the cell-based assay.
-
Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cellular assay.
-
If a solubilization step is required (e.g., for MTT), add the solubilizing agent.
-
Measure the absorbance at the appropriate wavelength.
-
The absorbance values obtained from these cell-free wells represent the interference from this compound and should be subtracted from the corresponding wells containing cells.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a reliable alternative to redox-based assays.
-
Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and vehicle controls for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[5][6][9]
Protease-Based Viability Assay
This method measures a specific protease activity present only in viable cells.
-
Plate and treat cells with this compound as described for the ATP-based assay in opaque-walled 96-well plates.
-
Prepare the protease substrate reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. The fluorescent signal is proportional to the number of viable cells.[4][7]
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit inflammation by suppressing the NF-κB and NLRP3 signaling pathways, which are key regulators of the inflammatory response.[10][11][12]
Caption: this compound inhibits the LPS-induced inflammatory response.
Experimental Workflow for Assessing Assay Interference
This workflow outlines the steps to identify and mitigate interference from a test compound in a cell viability assay.
Caption: Workflow for identifying and addressing assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. ATP cell viability assay | RE-Place [re-place.be]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 7. mesgenbio.com [mesgenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 11. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LPS Concentration for Trichodimerol Anti-inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lipopolysaccharide (LPS) concentration in anti-inflammatory assays involving Trichodimerol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in LPS-induced inflammation?
A1: this compound exerts its anti-inflammatory effects by inhibiting the interaction between lipopolysaccharide (LPS) and the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex on the surface of immune cells, such as macrophages.[1][2] This blockade prevents the activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.[1][2][3] By suppressing these pathways, this compound reduces the production and release of pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
Q2: What is a typical concentration range for LPS to induce inflammation in macrophage cell lines like RAW 264.7?
A2: The optimal LPS concentration can vary depending on the cell line, passage number, and the specific batch of LPS. However, a common starting range for inducing a robust inflammatory response in RAW 264.7 macrophages is between 10 ng/mL and 1 µg/mL.[4][5] Some studies have successfully induced inflammation with as low as 10 ng/mL of LPS, while others use up to 1 µg/mL.[1][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How long should I incubate the cells with LPS?
A3: The incubation time with LPS can vary depending on the specific inflammatory markers being measured. For the measurement of early-response pro-inflammatory cytokines like TNF-α and IL-6, an incubation period of 6 to 24 hours is typically sufficient.[1][7] For nitric oxide (NO) production, a 24-hour incubation is common.[1][6] It is recommended to perform a time-course experiment to determine the peak expression of your target molecules.
Q4: What are the key inflammatory markers to measure when assessing the anti-inflammatory effect of this compound?
A4: Key inflammatory markers to quantify include:
-
Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess assay.[1][6]
-
Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β are commonly measured in the supernatant by Enzyme-Linked Immunosorbent Assay (ELISA).[1][6][8]
-
Prostaglandin E2 (PGE2): Production can be assessed as a measure of cyclooxygenase-2 (COX-2) activity.[9]
-
Protein Expression: Levels of key signaling proteins such as phosphorylated NF-κB, IκBα, and MAPKs (p38, ERK, JNK) can be measured by Western blotting to confirm the mechanism of action.[1][3][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cells are not responding to LPS stimulation (e.g., no significant increase in NO or cytokine production). | 1. High Cell Passage Number: Cells may have lost their responsiveness to LPS after numerous passages.[12] 2. Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli.[12] 3. Inactive LPS: The LPS batch may be old or improperly stored. 4. Inappropriate Cell Culture Medium: Some media components can interfere with LPS stimulation. For NO assays, DMEM is often preferred over RPMI, which can cause high background.[13] 5. Low Cell Density: Insufficient cell numbers can lead to a weak response.[12] | 1. Use cells with a lower passage number. It is good practice to thaw a fresh vial of cells after a certain number of passages. 2. Test for and, if necessary, eliminate mycoplasma contamination. 3. Use a fresh, validated batch of LPS. 4. Ensure you are using the recommended medium for your cell line and assay. 5. Optimize cell seeding density. |
| High background inflammation in the untreated control group. | 1. Contaminated Cell Culture Reagents: Endotoxins in serum or other reagents can activate cells. 2. Cell Stress: Over-confluency or harsh handling can induce a stress response. | 1. Use endotoxin-free reagents and test new batches of serum for endotoxin levels. 2. Maintain cells at an optimal density and handle them gently. |
| Significant cell death observed after LPS treatment. | LPS concentration is too high: Excessive LPS can be cytotoxic.[14][15] | Perform a cell viability assay (e.g., MTT or LDH assay) with a range of LPS concentrations to determine the highest concentration that does not significantly reduce cell viability (typically >80-90% viability is desired).[14][16][17] |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding: Inconsistent cell numbers will lead to variable responses. 2. Variability in Reagent Preparation: Inconsistent concentrations of LPS or this compound. 3. Timing of Treatment: Variations in the pre-incubation time with this compound or the LPS stimulation time. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh dilutions of reagents for each experiment. 3. Adhere strictly to the established experimental timeline. |
Data Presentation
Table 1: Recommended LPS Concentration Ranges for Inducing Inflammation in Macrophages
| Cell Line | LPS Concentration Range | Incubation Time | Key Inflammatory Markers | Reference |
| RAW 264.7 | 10 ng/mL - 1 µg/mL | 6 - 24 hours | NO, TNF-α, IL-6, IL-1β | [1][4][5][6][8] |
| THP-1 (differentiated) | 100 ng/mL - 1 µg/mL | 24 hours | TNF-α, PGE2 | [9] |
| BV2 Microglia | 0.5 µg/mL | 24 hours | TNF-α, IL-1β | [18] |
Table 2: Example of this compound's Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | Reference |
| Control | < 5% | < 5% | < 5% | [1] |
| LPS (1 µg/mL) | 100% | 100% | 100% | [1] |
| LPS + this compound (5 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
| LPS + this compound (15 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of LPS (e.g., 0, 10, 100, 500, 1000 ng/mL) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[14]
-
Measure the absorbance at 490 nm or 540 nm using a microplate reader.[14][18]
-
Calculate cell viability as a percentage of the untreated control.
2. Nitric Oxide (NO) Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]
-
Stimulate the cells with the predetermined optimal concentration of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50-100 µL of the supernatant with an equal volume of Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.[6]
3. Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 6-well or 12-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.[1]
-
Stimulate with LPS for the desired time (e.g., 6 or 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA for TNF-α, IL-6, or other cytokines according to the manufacturer's instructions.[1][6]
-
Measure the absorbance at 450 nm.[1]
-
Calculate cytokine concentrations based on a standard curve.
Mandatory Visualizations
Caption: Mechanism of this compound's anti-inflammatory action.
Caption: General workflow for this compound anti-inflammatory assay.
Caption: Troubleshooting logic for lack of LPS response.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 7. Lipopolysaccharides induced inflammatory responses and electrophysiological dysfunctions in human-induced pluripotent stem cell derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (BMS-182123) inhibits lipopolysaccharide-induced eicosanoid secretion in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide enhances the cytotoxicity of 2-chloroethyl ethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 17. Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
Preventing Trichodimerol degradation during extraction
Welcome to the technical support center for Trichodimerol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a bioactive polyketide metabolite produced by various fungi, including Trichoderma longibrachiatum and Penicillium rubens. Its complex structure, featuring multiple reactive functional groups, makes it susceptible to degradation. It has been observed to be unstable, decomposing into an insoluble brittle solid upon standing[1]. The presence of conjugated double bonds and hydroxyl groups likely contributes to its reactivity and potential for oxidation and polymerization.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The main factors contributing to the degradation of polyketides like this compound include:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV and visible light can induce photodegradation.
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of degradation products.
-
Solvents: The choice of solvent can impact the stability of the compound.
Q3: What are the visible signs of this compound degradation?
A3: A common sign of this compound degradation is the formation of an insoluble, brittle solid[1]. You may also observe a change in the color of your extract or purified compound, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate. Chromatographic analysis, such as HPLC, may show a decrease in the peak area of this compound and the emergence of new peaks corresponding to degradation products.
Q4: Can I use antioxidants to prevent degradation?
A4: Yes, the use of antioxidants is a common strategy to prevent the degradation of sensitive natural products during extraction. While specific studies on antioxidants for this compound are limited, general antioxidants used in natural product extraction, such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT), could potentially be beneficial. These can be added to the extraction solvent to mitigate oxidative degradation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound | Degradation during extraction: Exposure to harsh pH, high temperature, or light. | - Maintain a neutral or slightly acidic pH during extraction.- Perform extraction at low temperatures (e.g., on an ice bath).- Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. |
| Inefficient extraction: Incorrect solvent system or insufficient extraction time. | - Use a combination of polar and non-polar solvents (e.g., methanol followed by a dichloromethane/methanol mixture) to ensure complete extraction.- Increase the extraction time or perform multiple extraction cycles. | |
| Loss during workup: Compound adhering to glassware or lost during solvent partitioning. | - Silanize glassware to reduce adsorption.- Ensure proper phase separation during liquid-liquid extraction and minimize the formation of emulsions. | |
| Presence of multiple unknown peaks in HPLC/TLC | Formation of degradation products. | - Review the extraction and purification conditions for potential causes of degradation (see above).- Use HPLC with a diode array detector (DAD) or mass spectrometry (MS) to characterize the unknown peaks and identify potential degradation products. |
| Contamination of the sample. | - Ensure all glassware and solvents are clean and of high purity.- Run a blank extraction to identify any contaminants originating from the materials used. | |
| Formation of an insoluble precipitate | Polymerization or extensive degradation of this compound. | - This indicates severe degradation. The extraction should be repeated with stricter control over temperature, light, and oxygen exposure.- Consider adding an antioxidant to the extraction solvent.- Work quickly to minimize the time the compound is in solution. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is adapted from a method used for the extraction of this compound from Penicillium rubens[2][3].
Materials:
-
Fungal culture grown on agar plates or in liquid broth
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Deionized water
-
Sonicator
-
Rotary evaporator or vacuum concentrator (e.g., TurboVap)
-
Separatory funnel
-
Filter paper
Procedure:
-
Initial Extraction:
-
For agar cultures, cut the agar into small pieces.
-
Submerge the fungal biomass (and agar, if applicable) in methanol.
-
Sonicate the mixture for 1 hour at a controlled low temperature.
-
Filter the mixture to collect the methanol extract.
-
-
Second Extraction:
-
Re-extract the fungal biomass with a 1:1 mixture of dichloromethane and methanol.
-
Sonicate for another hour at a controlled low temperature.
-
Filter and combine the second extract with the first.
-
-
Solvent Evaporation:
-
Evaporate the combined extracts under reduced pressure using a rotary evaporator to a smaller volume. Ensure the water bath temperature is kept low (e.g., below 40°C) to minimize thermal degradation.
-
-
Liquid-Liquid Partitioning:
-
To the concentrated aqueous-methanolic extract, add an equal volume of ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel and shake gently to partition the compounds.
-
Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine all ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure to obtain the crude this compound extract.
-
-
Storage:
-
Store the crude extract at -20°C or lower in a desiccated and dark environment until further purification.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and understanding the degradation pathways[4][5][6][7][8].
Materials:
-
Purified this compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with UV/DAD or MS detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis. Neutralize the samples with an equivalent amount of acid before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze at the specified time points.
-
Thermal Degradation: Place a solid sample of this compound and a solution in separate vials in an oven at an elevated temperature (e.g., 60°C). Analyze at various time points.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at different time points.
-
Analysis: For all conditions, analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting logic for addressing low this compound yield.
Proposed Degradation Pathway of this compound
References
- 1. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. longdom.org [longdom.org]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing Trichodimerol Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing Trichodimerol production through genetic engineering in fungi, particularly Trichoderma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production a target for genetic engineering?
A1: this compound is a complex polyketide-derived secondary metabolite belonging to the bisorbicillinoid family. It is produced by several fungal species, including Trichoderma longibrachiatum and Penicillium chrysogenum.[1] this compound has garnered significant interest due to its potent biological activities, including the inhibition of tumor necrosis factor-α (TNF-α) production, making it a promising candidate for anti-inflammatory drug development.[2][3][4] However, natural production levels in wild-type fungi are often too low for commercial-scale extraction. Genetic engineering offers a targeted approach to significantly increase the yield by manipulating the fungus's metabolic pathways.
Q2: Which genes are the primary targets for enhancing this compound production?
A2: The primary targets are located within the sorbicillinoid biosynthetic gene cluster (BGC). This compound is formed through the dimerization of sorbicillinol, a key intermediate. Key genetic targets include:
-
Pathway-Specific Activator (ypr1/sorR1): Overexpression of this transcriptional activator can upregulate the entire sorbicillinoid BGC.[5][6][7][8]
-
Pathway-Specific Repressor (ypr2/sorR2): Knocking out this repressor gene can de-repress the BGC, leading to increased production.[5][7]
-
Polyketide Synthases (sor1/sorA and sor2/sorB): These are the core enzymes responsible for synthesizing the initial polyketide backbone. Enhancing their expression can increase the precursor supply.[5][9][10]
-
Modifying Enzymes (sor3/sorC): This FAD-dependent monooxygenase is crucial for converting sorbicillin to sorbicillinol, the direct precursor of this compound.[10]
Q3: Besides pathway-specific genes, are there other regulatory targets?
A3: Yes, manipulating global transcriptional regulators or upstream signaling pathways can also enhance production. These include:
-
Global Regulators: Genes like laeA and mcrA are known to control multiple secondary metabolite clusters. Modifying them can activate "silent" or poorly expressed BGCs.[7][11][12]
-
MAP Kinase (MAPK) Signaling: Pathways involving MAP kinases like Tmk1, Tmk2, and Tmk3 have been shown to regulate secondary metabolism, including this compound production.[1][5][13][14][15]
-
cAMP Signaling Pathway: Components of the cAMP pathway, such as adenylate cyclase (tac1), are involved in the regulation of secondary metabolism in Trichoderma.[16]
Q4: What production levels can be expected from genetically engineered strains?
A4: While specific data for this compound is limited, studies on related sorbicillinoids in engineered Trichoderma reesei demonstrate the potential for dramatic increases. For instance, an engineered strain, ZC121, achieved constitutive hyperproduction of sorbicillinol and bisvertinolone, reaching yields significantly higher than the parent strain. These results suggest that similar enhancements are achievable for this compound.
Data Presentation: Sorbicillinoid Production in Engineered T. reesei
The following table summarizes production data for major sorbicillinoids in the engineered T. reesei ZC121 strain compared to its parent strain, RUT-C30, demonstrating the potential of genetic modification.
| Strain | Carbon Source | Sorbicillinol (mg/L) | Bisvertinolone (mg/L) | Total Sorbicillinoids (mg/L) |
| RUT-C30 (Parent) | Glucose | ~50 | ~10 | ~60 |
| ZC121 (Engineered) | Glucose | ~450 | ~150 | ~600 |
| RUT-C30 (Parent) | Cellulose | ~120 | ~20 | ~140 |
| ZC121 (Engineered) | Cellulose | ~1100 | ~300 | ~1400 |
| Data synthesized from findings on constitutive hyperproduction in T. reesei ZC121.[17][18][19][20] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing this compound production.
Issue 1: Low or No Increase in this compound After Genetic Modification
| Possible Cause | Recommended Solution / Troubleshooting Step |
| Metabolic Bottleneck: Overexpression of an activator (ypr1) may not increase flux if a downstream enzyme is rate-limiting or if the precursor (sorbicillinol) is being diverted to other pathways. | 1. Analyze Metabolite Profile: Use HPLC to check for the accumulation of intermediates like sorbicillin or dihydrosorbicillinol. Accumulation of precursors suggests a bottleneck at a subsequent enzymatic step (e.g., SorC).[10]2. Co-overexpress Key Enzymes: In addition to the activator, overexpress key pathway enzymes like sorC (monooxygenase) to facilitate the conversion of precursors to sorbicillinol.3. Metabolic Flux Analysis: If possible, perform 13C-metabolic flux analysis to quantitatively map the flow of carbon through the pathway and identify bottlenecks.[3][21][20][22] |
| Pleiotropic Effects: Knocking out a global regulator or a signaling component (e.g., a MAPK) can have wide-ranging, sometimes negative, effects on cell physiology, growth, and overall metabolic fitness, counteracting the intended production increase. | 1. Phenotypic Analysis: Compare the growth rate, morphology, and sporulation of your mutant strain with the wild-type. Significant growth defects may indicate a fitness cost.[23]2. Transcriptomic Analysis: Perform RNA-Seq to understand the global transcriptional changes. This can reveal if essential primary metabolic pathways have been downregulated.3. Use Pathway-Specific Targets: As a primary strategy, focus on the pathway-specific regulators (ypr1, ypr2) which are less likely to cause major pleiotropic effects compared to global regulators.[7][8][24] |
| Suboptimal Fermentation Conditions: The engineered strain may have different optimal culture conditions (pH, temperature, aeration, media composition) for secondary metabolite production compared to the wild-type. | 1. Medium Optimization: Systematically vary carbon and nitrogen sources and concentrations. Secondary metabolism is often triggered by specific nutrient limitations.[18][25][26]2. Process Parameter Optimization: Test different pH levels, temperatures, and agitation speeds. Create a matrix of conditions to find the new optimum for your engineered strain.[14] |
| Feedback Inhibition: High concentrations of this compound or its precursors may inhibit the activity of biosynthetic enzymes or repress the expression of the BGC. | 1. Fed-Batch Fermentation: Implement a fed-batch or continuous culture system to keep metabolite concentrations below inhibitory levels while maintaining production.2. In-situ Product Removal: Explore methods to remove this compound from the culture broth during fermentation, such as using adsorbent resins. |
Issue 2: Genetic Transformation or CRISPR/Cas9 Editing is Unsuccessful
| Possible Cause | Recommended Solution / Troubleshooting Step |
| Poor Protoplast Quality/Viability: The efficiency of PEG-mediated transformation is highly dependent on the quality and regeneration rate of protoplasts. | 1. Optimize Enzyme Digestion: Vary the concentration of the cell wall-lysing enzyme cocktail (e.g., from T. harzianum) and the digestion time. Monitor protoplast formation microscopically.2. Check Osmotic Stabilizer: Ensure the correct concentration of the osmotic stabilizer (e.g., 1.2 M Sorbitol) is used in all buffers to prevent premature lysis.[27] |
| Inefficient gRNA or Cas9 Activity: The gRNA sequence may be suboptimal, or the Cas9 protein may not be expressed or folded correctly. | 1. Design and Test Multiple gRNAs: Target different regions of the gene (ideally near the 5' end of the coding sequence) with 2-3 different gRNA sequences.[2]2. Use Codon-Optimized Cas9: Ensure the cas9 gene sequence is codon-optimized for Trichoderma reesei.[25][28][29]3. Verify Cas9 Expression: If using a Cas9-expressing strain, confirm Cas9 expression via RT-PCR or Western blot. |
| Low Homologous Recombination (HR) Frequency: Trichoderma can have a high rate of non-homologous end joining (NHEJ), leading to random insertions or deletions instead of precise gene replacement/insertion. | 1. Increase Homology Arm Length: Use longer homology arms (1-2 kb) in your donor DNA template to increase the probability of HR.2. Use an NHEJ-Deficient Strain: If available, use a host strain with a deleted ku70 or ku80 gene, which significantly increases the rate of HR.3. Linearize Donor DNA: Transforming with linearized donor DNA can sometimes improve integration efficiency. |
| Incorrect Selection Pressure: The concentration of the selection agent (e.g., hygromycin, 5-FOA) may be too high (killing all cells) or too low (allowing non-transformants to grow). | 1. Titrate Selection Agent: Before transformation, perform a kill curve experiment with wild-type protoplasts/spores to determine the minimum inhibitory concentration of your selection agent. |
Experimental Protocols & Visualizations
Protocol 1: CRISPR/Cas9-Mediated Knockout of the ypr2 Repressor Gene
This protocol describes the disruption of the ypr2 gene (a negative regulator of the sorbicillinoid cluster) in T. reesei using an in vitro assembled ribonucleoprotein (RNP) complex delivered via PEG-mediated protoplast transformation.
Workflow Diagram:
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Trichoderma reesei.
Methodology:
-
gRNA Design and Synthesis:
-
Design a 20-nt gRNA sequence targeting an early exon of the ypr2 gene. An example target sequence (protospacer) could be: 5'-GATCGTGGAACGAGTCCGCA-3' (Note: This must be adjacent to a PAM sequence, e.g., NGG, in the genome).
-
Synthesize the gRNA in vitro using a T7 promoter-driven DNA template and a T7 RNA polymerase kit. Purify the resulting gRNA.[2][22]
-
-
Protoplast Preparation:
-
Inoculate T. reesei spores into 100 mL of Potato Dextrose Broth (PDB) and grow for 16-24 hours at 28°C with shaking (200 rpm) to obtain young, actively growing mycelia.
-
Harvest mycelia by filtration and wash with an osmotic stabilizer buffer (e.g., 1.2 M Sorbitol, 10 mM Tris-HCl, pH 7.5).
-
Resuspend the mycelia in the same buffer containing a lytic enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum) and incubate at 30°C with gentle shaking for 2-4 hours.
-
Separate protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the final protoplast pellet in STC buffer to a concentration of ~108 protoplasts/mL.
-
-
RNP Assembly and Transformation:
-
Assemble the RNP complex by incubating purified Cas9 nuclease (e.g., 10 µg) with a molar excess of the purified gRNA (e.g., 15 µg) in a reaction buffer at 37°C for 15 minutes.
-
In a sterile tube, mix 100 µL of the protoplast suspension with the pre-assembled RNP complex.
-
Add 50 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. Incubate on ice for 20-30 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.
-
Add 5 mL of STC buffer to dilute the PEG, and pellet the protoplasts by gentle centrifugation.
-
-
Regeneration and Selection:
-
Resuspend the transformed protoplasts in 1 mL of STC buffer.
-
Add the protoplast suspension to 10 mL of molten (50°C) regeneration agar (e.g., PDA with 1.2 M Sorbitol) and pour onto plates. Incubate for 24-48 hours at 28°C.
-
Screen for mutants. Since ypr2 knockout does not have a direct selectable phenotype, this requires screening individual colonies. Overlay the regeneration plates with a top agar containing no osmotic stabilizer to select for robustly growing colonies.
-
Isolate individual colonies onto new PDA plates and allow them to grow.
-
-
Verification:
-
Extract genomic DNA from putative mutant colonies.
-
Perform PCR using primers flanking the gRNA target site in the ypr2 gene.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that cause a frameshift mutation, confirming the knockout.
-
Protocol 2: Overexpression of the ypr1 Activator Gene
This protocol describes the stable integration of an expression cassette for the ypr1 gene under the control of a strong constitutive promoter.
Workflow Diagram:
Caption: Workflow for constitutive overexpression of a target gene in T. reesei.
Methodology:
-
Construct Design and Assembly:
-
Design an expression cassette containing the following elements in order: a strong constitutive promoter from T. reesei (e.g., the promoter of the pyruvate decarboxylase gene, pdc), the complete coding sequence (CDS) of ypr1, and a standard terminator sequence (e.g., from the cbh1 gene).[18][26][30]
-
Assemble this cassette into a fungal expression vector that also contains a selectable marker, such as the hygromycin B phosphotransferase gene (hph).
-
For targeted integration, flank the entire expression cassette and marker with ~1.5 kb homology arms corresponding to a neutral locus in the T. reesei genome.
-
-
Transformation:
-
Prepare protoplasts from the T. reesei host strain as described in Protocol 1.
-
Transform approximately 10 µg of the linearized overexpression plasmid into ~108 protoplasts using the PEG-CaCl2 method.
-
-
Selection and Purification:
-
Plate the transformed protoplasts onto regeneration agar containing the appropriate concentration of hygromycin B (determined beforehand via a kill curve).
-
Incubate at 28°C for 5-7 days until resistant colonies appear.
-
Purify the transformants by transferring single colonies to fresh selective plates at least three times to ensure homokaryon isolation.
-
-
Verification:
-
Confirm the correct integration of the expression cassette into the genome using PCR with primers specific to the cassette and the flanking genomic region.
-
Verify the overexpression of ypr1 by extracting RNA from the transformant and wild-type strains (grown under production conditions) and performing quantitative real-time PCR (RT-qPCR). A significant increase in ypr1 transcript levels confirms successful overexpression.
-
Protocol 3: HPLC Quantification of this compound
This protocol provides a starting point for the analytical quantification of this compound from fungal culture extracts.
Methodology:
-
Sample Preparation:
-
Grow the fungal strain in 100 mL of appropriate liquid medium for 7-10 days.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol or acetonitrile for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, including 230 nm and 330 nm. This compound has a characteristic UV spectrum.[31]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Gradient Program:
-
A scouting gradient is recommended to determine the optimal elution time. A suggested starting gradient is as follows:
-
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 15 |
| 20.0 | 100 |
| 25.0 | 100 |
| 25.1 | 15 |
| 30.0 | 15 |
-
Quantification:
-
Identify the this compound peak by comparing the retention time and UV-Vis spectrum with a purified standard (if available).
-
If a standard is not available, peak identification can be supported by LC-MS analysis to confirm the mass of this compound.
-
Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve.
-
Signaling and Biosynthetic Pathways
Sorbicillinoid Biosynthesis and Regulation
The production of this compound begins with the sorbicillinoid pathway, which is regulated by a pair of transcription factors within the gene cluster.
Caption: Biosynthesis and regulation of the sorbicillinoid pathway leading to this compound.
Upstream Signaling Pathways Influencing Secondary Metabolism
MAPK and cAMP signaling cascades are key upstream pathways that integrate environmental signals to regulate fungal development and secondary metabolism, including the production of sorbicillinoids.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. CRISPR/Cas9-Mediated Genome Editing of Trichoderma reesei | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Global regulation of fungal secondary metabolism in Trichoderma reesei by the transcription factor Ypr1, as revealed by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trichoderma – genomes and genomics as treasure troves for research towards biology, biotechnology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Study of the Sorbicillinoid Gene Cluster in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. Global Reprogramming of Gene Transcription in Trichoderma reesei by Overexpressing an Artificial Transcription Factor for Improved Cellulase Production and Identification of Ypr1 as an Associated Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 19. scispace.com [scispace.com]
- 20. Metabolic Flux Analysis of the Mixotrophic Metabolisms in the Green Sulfur Bacterium Chlorobaculum tepidum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 13C-metabolic flux ratio and novel carbon path analyses confirmed that Trichoderma reesei uses primarily the respirative pathway also on the preferred carbon source glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. YPR2 is a regulator of light modulated carbon and secondary metabolism in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. researchgate.net [researchgate.net]
- 26. Fermentation Medium Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 27. Novel Strategies for Genomic Manipulation of Trichoderma reesei with the Purpose of Strain Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Trichodimerol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichodimerol bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked questions (FAQs) & Troubleshooting Guides
High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells for this compound's activity. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.
-
Solution: Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles). For multichannel pipettes, ensure all channels are dispensing equal volumes.
-
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.
-
Solution: Ensure your cell suspension is homogenous before and during seeding by gently swirling the suspension periodically.
-
-
Reagent Mixing: Inadequate mixing of reagents, including this compound dilutions, within the wells can result in localized concentration differences.
-
Solution: Gently tap or swirl the plate after adding reagents to ensure thorough mixing.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
-
Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.
Inconsistent IC50 Values for Cytotoxicity
Question: My IC50 values for this compound's cytotoxicity are inconsistent across different experiments and different cancer cell lines. Why is this happening?
Answer: It is not uncommon to observe variability in IC50 values for natural products like this compound. This can be due to a combination of experimental factors and the inherent biological properties of the compound and the cell lines.
Troubleshooting Steps:
-
Cell Line Differences: Different cancer cell lines have varying sensitivities to bioactive compounds due to differences in their genetic makeup, proliferation rates, and expression of drug targets and resistance mechanisms.[1]
-
Solution: Always report the specific cell line used when presenting IC50 data. If comparing results, ensure the same cell line and passage number are used.
-
-
Compound Stability: this compound's stability in solution can affect its potency.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-stored stock solution. Protect from light if the compound is light-sensitive.
-
-
Assay-Specific Interference: The chosen cytotoxicity assay can be a source of variability. For example, in an MTT assay, this compound, being a colored compound, might interfere with the absorbance reading.
-
Solution: Include appropriate controls, such as wells with this compound but no cells, to account for any background absorbance. Consider using an alternative cytotoxicity assay (e.g., SRB, CellTiter-Glo®) to confirm results.
-
-
Calculation Method: The method used to calculate the IC50 value from the dose-response curve can influence the result.[1]
-
Solution: Consistently use the same data analysis software and curve-fitting model for all experiments.
-
Unexpected or No Anti-inflammatory Activity
Question: I am not observing the expected anti-inflammatory effects of this compound in my assay. What could be wrong?
Answer: Several factors could lead to a lack of observable anti-inflammatory activity.
Troubleshooting Steps:
-
Cell Activation: Ensure that the inflammatory response in your cell model (e.g., LPS-stimulated RAW264.7 macrophages) is robust and reproducible.
-
Solution: Titrate the concentration of the inflammatory stimulus (e.g., LPS) and the incubation time to achieve a consistent and significant induction of inflammatory markers (e.g., NO, TNF-α, IL-6).
-
-
This compound Concentration: The concentrations of this compound used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration range.
-
-
Timing of Treatment: The timing of this compound addition relative to the inflammatory stimulus can be critical.
-
Solution: Investigate different pre-treatment and co-treatment protocols to determine the optimal window for observing an inhibitory effect.
-
Low Signal-to-Noise Ratio in Antioxidant Assays
Question: My antioxidant assay for this compound has a very narrow window, with a low signal-to-noise ratio. How can I improve it?
Answer: A low signal-to-noise ratio can make it difficult to distinguish a true antioxidant response from background noise.
Troubleshooting Steps:
-
Sub-optimal Reagent Concentrations: The concentration of the radical solution (e.g., DPPH, ABTS) may not be optimal.
-
Solution: Adjust the concentration of the radical solution to achieve an initial absorbance within the optimal range for your spectrophotometer (typically around 1.0).
-
-
Insufficient Incubation Time: The reaction between this compound and the radical may not have reached its endpoint.
-
Solution: Perform a time-course experiment to identify the ideal incubation period for the reaction to stabilize.
-
-
Compound Solubility: If this compound is not fully dissolved, its effective concentration will be lower than expected.
-
Solution: Ensure this compound is completely dissolved in an appropriate solvent before adding it to the assay. You may need to use a small amount of a co-solvent like DMSO.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| KMS-11 (Multiple Myeloma) | WST-8 | 6.9 - 15.3 | [2] |
| HT-29 (Colon Cancer) | WST-8 | 6.9 - 15.3 | [2] |
| PANC-1 (Pancreatic Cancer) | WST-8 | 6.9 - 15.3 | [2] |
| PANC-1 (Glucose Starvation) | WST-8 | 48.97 | [2] |
| L5178Y (Mouse Lymphoma) | Not specified | No cytotoxicity at 28 µM | [2] |
| HeLa (Cervical Cancer) | Not specified | No cytotoxicity at 50 µM | [2] |
| HCT-116 (Colon Cancer) | Not specified | No cytotoxicity at 50 µM | [2] |
| MCF-7 (Breast Cancer) | Not specified | No cytotoxicity at 50 µM | [2] |
| A549 (Lung Cancer) | Not specified | No cytotoxicity at 50 µM | [2] |
| K562 (Leukemia) | Not specified | No cytotoxicity at 50 µM | [2] |
| HL-60 (Leukemia) | Not specified | No cytotoxicity at 50 µM | [2] |
| RAW264.7 (Macrophage) | CCK-8 | No significant toxicity up to 120 µM | [3][4] |
Table 2: Anti-inflammatory Activity of this compound
| Bioassay | Cell Line | Stimulant | Effect | Concentration | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | Inhibition | 5, 10, 15 µM | [3][4] |
| TNF-α Production | RAW264.7 | LPS | Inhibition | 5, 10, 15 µM | [3][4] |
| IL-6 Production | RAW264.7 | LPS | Inhibition | 5, 10, 15 µM | [3][4] |
Table 3: Antioxidant Activity of this compound
| Bioassay | Result | Reference |
| DPPH Radical Scavenging | Weak or no activity | [2] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Griess Assay for Nitric Oxide (NO) Production
This protocol is for measuring NO production in RAW264.7 macrophages.
Materials:
-
RAW264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL). Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
This compound stock solution
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound or the positive control.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value if applicable.
Visualizations
Caption: Experimental workflow for this compound anti-inflammatory bioassay.
Caption: Troubleshooting decision tree for inconsistent this compound bioassay results.
Caption: Putative signaling pathway of this compound's anti-inflammatory action.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 3. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Culture Media for Trichodimerol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture media for the production of Trichodimerol, a bioactive secondary metabolite produced by the fungus Trichoderma longibrachiatum. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal basal medium for cultivating Trichoderma longibrachiatum for secondary metabolite production?
A1: Studies have shown that Minimal Ereavis Broth is an effective basal medium for supporting the growth of T. longibrachiatum and promoting the production of its secondary metabolites.[1][2]
Q2: Which carbon sources are most effective for enhancing this compound production?
A2: A combination of glucose and sucrose has been identified as the optimal carbon source for maximizing secondary metabolite production in T. longibrachiatum.[1][2] Fructose and glucose have also been shown to favor the production of sorbicillinoids, the class of molecules to which this compound belongs.[3]
Q3: What are the recommended nitrogen sources for this process?
A3: For robust growth and secondary metabolite synthesis, a combination of peptone and yeast extract is recommended as the nitrogen source.[1][2] The addition of sodium nitrate can also serve as a beneficial precursor.[1][2]
Q4: What is the optimal pH of the culture medium?
A4: The optimal pH for secondary metabolite production by T. longibrachiatum is 6.[1][2] Maintaining the pH within a range of 5.5 to 7.5 is generally favorable for the growth and sporulation of Trichoderma species.
Q5: What is the ideal incubation temperature and duration?
A5: The optimal incubation conditions for secondary metabolite production are a temperature of 28°C for a duration of 7 days.[1][2] Generally, Trichoderma species exhibit good growth and sporulation between 25°C and 30°C.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no this compound yield | Suboptimal media components. | Ensure the use of Minimal Ereavis Broth with glucose, sucrose, peptone, and yeast extract as the primary carbon and nitrogen sources.[1][2] |
| Incorrect pH of the medium. | Adjust the initial pH of the medium to 6.0.[1][2] Monitor and, if necessary, buffer the medium to maintain a stable pH throughout the fermentation. | |
| Inappropriate incubation temperature or duration. | Incubate the culture at 28°C for 7 days.[1][2] Deviations from this temperature can significantly impact metabolite production. | |
| Poor fungal growth (low biomass) | Nutrient limitation. | Increase the concentration of carbon and nitrogen sources. Ensure trace elements are present in the basal medium. |
| Unfavorable pH. | Check and adjust the medium pH to the optimal range of 6.0-7.0. | |
| Inconsistent results between batches | Variability in inoculum. | Standardize the inoculum preparation, including spore concentration and age of the culture. |
| Incomplete extraction of this compound. | Ensure the use of an appropriate solvent (e.g., ethyl acetate) and a thorough extraction procedure.[5][6] | |
| Difficulty in quantifying this compound | Inadequate HPLC method. | Develop and validate an HPLC method specifically for this compound, or adapt a method used for similar bisorbicillinoid compounds. |
| Co-elution with other metabolites. | Optimize the mobile phase gradient and column chemistry to achieve better separation of this compound from other fungal metabolites. |
Data Presentation: Optimized Culture Conditions
The following table summarizes the optimized culture conditions for the production of secondary metabolites by Trichoderma longibrachiatum, which is expected to enhance the yield of this compound.[1][2]
| Parameter | Optimal Condition |
| Basal Medium | Minimal Ereavis Broth |
| Carbon Source | Glucose and Sucrose |
| Nitrogen Source | Peptone and Yeast Extract |
| Precursor | Sodium Nitrate |
| pH | 6.0 |
| Temperature | 28°C |
| Incubation Period | 7 days |
Experimental Protocols
I. Culture Media Preparation and Inoculation
This protocol describes the preparation of the optimized culture medium for Trichoderma longibrachiatum.
Materials:
-
Minimal Ereavis Broth components
-
Glucose
-
Sucrose
-
Peptone
-
Yeast Extract
-
Sodium Nitrate
-
Distilled water
-
Erlenmeyer flasks
-
Autoclave
-
Spore suspension of T. longibrachiatum
Procedure:
-
Prepare the Minimal Ereavis Broth according to the manufacturer's instructions.
-
Supplement the broth with the optimized concentrations of glucose, sucrose, peptone, and yeast extract.
-
Add sodium nitrate as a precursor.
-
Adjust the pH of the medium to 6.0 using 1M HCl or 1M NaOH.
-
Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature.
-
Inoculate the flasks with a standardized spore suspension of T. longibrachiatum.
-
Incubate the flasks at 28°C for 7 days with shaking (e.g., 150 rpm).
II. Extraction of this compound from Culture Broth
This protocol outlines a general procedure for the solvent extraction of this compound from the liquid culture.
Materials:
-
7-day old culture of T. longibrachiatum
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Procedure:
-
After the 7-day incubation period, harvest the culture broth.
-
Separate the fungal mycelium from the liquid broth by filtration.
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the secondary metabolites, including this compound.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the yield.
-
Pool the organic extracts.
-
Concentrate the pooled extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.
-
The crude extract can then be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
III. Quantification of this compound by HPLC (General Protocol)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the analysis of fungal secondary metabolites.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid, e.g., 0.1%, to improve peak shape).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance. This should be determined by running a UV-Vis scan of a purified standard. Based on related compounds, a starting point could be around 254 nm and 330 nm.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the dried crude extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Simplified proposed biosynthetic pathway of this compound.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Carbon, Nitrogen, Ambient pH and Light on Mycelial Growth, Sporulation, Sorbicillinoid Biosynthesis and Related Gene Expression in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Trichodimerol and Sorbicillin
In the landscape of natural product research for novel therapeutic agents, the fungal metabolites trichodimerol and sorbicillin have emerged as compounds of interest due to their potential anti-inflammatory properties. This guide provides a detailed comparison of their anti-inflammatory activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Assessment of Anti-inflammatory Efficacy
The anti-inflammatory potential of this compound and sorbicillin has been evaluated through their ability to inhibit key inflammatory mediators in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Assay | Cell Line | Concentration/IC50 | Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 | 5 µM | Significant Inhibition | [1] |
| Nitric Oxide (NO) Production | RAW264.7 | 10 µM | Significant Inhibition | [1] | |
| Nitric Oxide (NO) Production | RAW264.7 | 15 µM | Significant Inhibition | [1] | |
| Nitric Oxide (NO) Production | BV2 microglia | 10 µM | 75.1% | [2] | |
| Nitric Oxide (NO) Production | RAW264.7 | IC50: 0.94 - 38 µM | - | [2] | |
| TNF-α Production | RAW264.7 | 5 µM | Significant Inhibition | [1] | |
| TNF-α Production | RAW264.7 | 10 µM | Significant Inhibition | [1] | |
| TNF-α Production | RAW264.7 | 15 µM | Significant Inhibition | [1] | |
| IL-6 Production | RAW264.7 | 5 µM | Significant Inhibition | [1] | |
| IL-6 Production | RAW264.7 | 10 µM | Significant Inhibition | [1] | |
| IL-6 Production | RAW264.7 | 15 µM | Significant Inhibition | [1] | |
| Sorbicillin | Nitric Oxide (NO) Production | RAW264.7 | - | Data not available | - |
| TNF-α Production | RAW264.7 | - | Data not available | - | |
| IL-6 Production | RAW264.7 | - | Data not available | - |
Mechanistic Insights into Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. It has been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][4] Mechanistically, this compound suppresses the activation of the NF-κB and NLRP3 inflammasome signaling pathways, which are central regulators of the inflammatory response.[1][5]
Sorbicillin and sorbicillinoids also exhibit anti-inflammatory properties, with some derivatives targeting the NLRP3 inflammasome.[6][7] For example, a novel sorbicillinoid compound, JNUTS013, was found to induce the proteasome-dependent degradation of NLRP3, thereby suppressing the formation of the NLRP3 inflammasome and the production of downstream inflammatory cytokines.[6][7] While the precise molecular mechanisms of sorbicillin itself are less elucidated in the context of inflammation, the activity of its derivatives suggests a potential for modulating key inflammatory pathways.
Experimental Protocols
The evaluation of the anti-inflammatory activity of both this compound and sorbicillin typically involves the following experimental procedures:
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis). After adherence, cells are pre-treated with various concentrations of the test compound (this compound or sorbicillin) for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants after treatment.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the treated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-NF-κB, NLRP3).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Conclusion
This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators through the suppression of the NF-κB and NLRP3 signaling pathways. Quantitative data, including IC50 values for NO inhibition, are available to support its potency. While sorbicillin and its derivatives have also shown promise as anti-inflammatory agents, with some targeting the NLRP3 inflammasome, there is a notable lack of specific quantitative data for sorbicillin itself in the context of inflammatory mediator inhibition. Further research is required to determine the precise IC50 values for sorbicillin's anti-inflammatory effects to enable a direct and comprehensive comparison with this compound. Based on the currently available data, this compound presents a more extensively characterized profile as an anti-inflammatory agent.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 5. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel sorbicillinoid compound as a potent anti-inflammation agent through inducing NLRP3 protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A Novel Sorbicillinoid Compound as a Potent Anti‐Inflammation Agent Th" by Fangfang Wang and Youwei Zhang [commons.case.edu]
A Comparative Analysis of the Cytotoxic Properties of Trichodimerol and Bisvertinol
In the landscape of drug discovery and development, the evaluation of the cytotoxic potential of novel compounds is a critical step in identifying promising anticancer agents. This guide provides a comparative overview of the cytotoxic activities of two fungal secondary metabolites, Trichodimerol and bisvertinol. While substantial data exists for this compound, detailing its potent effects on various cancer cell lines, a significant gap in the scientific literature exists regarding the cytotoxic profile of bisvertinol.
Quantitative Cytotoxicity Data
This compound: A Potent Inhibitor of Cancer Cell Proliferation
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for this compound in various studies.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 6.55 |
| U937 | Histiocytic Lymphoma | Not explicitly quantified in the provided results, but strong cytotoxicity was noted. |
| T47D | Breast Cancer | Not explicitly quantified in the provided results, but strong cytotoxicity was noted. |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Bisvertinol: An Uncharacterized Cytotoxic Profile
Despite extensive searches of the scientific literature, no quantitative data (i.e., IC50 values) on the cytotoxic activity of bisvertinol against cancer cell lines could be found. While some studies have reported the isolation of bisvertinol from fungal species, they do not provide information on its potential as a cytotoxic agent. Therefore, a direct quantitative comparison of the cytotoxicity of this compound and bisvertinol is not possible at this time.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound.
MTT Assay for Cytotoxicity Screening
1. Cell Preparation:
-
Human cancer cell lines (e.g., HL-60, U937, T47D) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO alone.
-
The plates are incubated for a specific period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis through Oxidative Stress
The cytotoxic effect of this compound in cancer cells is primarily attributed to the induction of apoptosis, or programmed cell death. The underlying mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.
Increased intracellular ROS levels trigger a cascade of signaling events, including the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of the extracellular signal-regulated kinase (ERK) pathway. The activation of p38 and suppression of ERK are key events that lead to the execution of the apoptotic program.
Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome signaling pathways. While this is a distinct mechanism from its direct cytotoxic effects, the interplay between inflammation and cancer is well-established, suggesting that this anti-inflammatory activity may contribute to its overall anticancer potential.
Visualizations
Dexamethasone as a Positive Control for Trichodimerol Anti-inflammatory Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trichodimerol, a natural fungal metabolite, and Dexamethasone, a potent synthetic glucocorticoid, in the context of in vitro anti-inflammatory assays. Dexamethasone is frequently employed as a positive control to validate assay performance and benchmark the potency of novel anti-inflammatory compounds like this compound. This document outlines their respective mechanisms of action, presents comparative bioactivity data, details standardized experimental protocols, and provides visual diagrams of key pathways and workflows.
Mechanisms of Anti-inflammatory Action
Inflammation at the cellular level is often initiated by stimuli such as Lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS binds to Toll-like Receptor 4 (TLR4), triggering downstream signaling cascades that result in the production of pro-inflammatory mediators. Both this compound and Dexamethasone interfere with these pathways, but through distinct mechanisms.
This compound: This natural product has been shown to inhibit inflammation by directly obstructing the interaction between LPS and the TLR4-MD2 complex.[1][2][3] This initial blockade prevents the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.[1][2][3] The suppression of these cascades leads to a decreased expression and release of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects primarily by binding to the intracellular glucocorticoid receptor. This complex then translocates to the nucleus to modulate gene expression. A key mechanism is the inhibition of the NF-κB signaling pathway.[1] Dexamethasone can also impair the activation of other pathways, such as the p38 mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in the synthesis and release of TNF-α.[1] Its broad action effectively suppresses the production of a wide range of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
Comparative Performance Data
The following table summarizes the quantitative anti-inflammatory effects of this compound and Dexamethasone on key inflammatory mediators in LPS-stimulated murine macrophage (RAW264.7) models. Data is compiled from separate studies; direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Mediator | Concentration | % Inhibition / Effect | Cell Model | Reference |
| This compound | NO Production | 5 µM | Significant Reduction | RAW264.7 | [1] |
| NO Production | 10 µM | Significant Reduction | RAW264.7 | [1] | |
| NO Production | 15 µM | Significant Reduction | RAW264.7 | [1] | |
| TNF-α Release | 5 µM | Significant Reduction | RAW264.7 | [1] | |
| TNF-α Release | 10 µM | Significant Reduction | RAW264.7 | [1] | |
| TNF-α Release | 15 µM | Significant Reduction | RAW264.7 | [1] | |
| IL-6 Release | 5 µM | Significant Reduction | RAW264.7 | [1] | |
| IL-6 Release | 10 µM | Significant Reduction | RAW264.7 | [1] | |
| IL-6 Release | 15 µM | Significant Reduction | RAW264.7 | [1] | |
| Dexamethasone | NO Production | 1 µM | Abolished LPS-induced production | J774 | [5] |
| NO Production | N/A | IC50 = 34.60 µg/mL | RAW264.7 | [3] | |
| TNF-α Secretion | 1 µM | ~80% Inhibition | RAW264.7 | [1][6] | |
| TNF-α Secretion | 10 µM | >90% Inhibition | RAW264.7 | [1][6] | |
| IL-6 Secretion | 6 µM | Significant Reduction | RAW264.7 | [7] |
Experimental Protocols
A standardized in vitro assay using LPS-stimulated macrophages is crucial for evaluating and comparing potential anti-inflammatory compounds.
LPS-Induced Inflammation in RAW264.7 Macrophages
This protocol provides a widely used model for screening anti-inflammatory activity.
1. Cell Culture and Seeding:
-
Culture murine macrophage cells (RAW264.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well and incubate overnight to allow for attachment.[2]
2. Compound Treatment:
-
Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO).
-
The following day, remove the old medium and replace it with fresh medium containing various concentrations of the test compound (this compound) or the positive control (Dexamethasone).[4] Include a vehicle control group.
-
Pre-incubate the cells with the compounds for 1-2 hours.[4]
3. Inflammatory Stimulation:
-
Induce inflammation by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL.[4] Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours.[3]
4. Endpoint Analysis:
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Quantify the amount of nitrite (a stable product of NO) using a Griess reagent kit according to the manufacturer's instructions.[8] Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining supernatant.
-
Quantify the concentration of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits as per the manufacturer's protocol.
-
-
Cell Viability Assay:
-
To ensure the observed inhibitory effects are not due to cytotoxicity, perform a cell viability test on the remaining cells in the plate using an MTT or CCK-8 assay.[9]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting the NF-κB and NLRP3 signaling pathways through a targeted blockade of the LPS-TLR4 interaction.[1][2][3] Dexamethasone, a clinically established anti-inflammatory agent, acts via broader mechanisms, including the inhibition of NF-κB and p38 MAPK pathways.[1] The use of Dexamethasone as a positive control is essential in these assays; it provides a reliable benchmark for assessing the potency and efficacy of new chemical entities like this compound and ensures the validity of the experimental model. The data and protocols presented here offer a foundational guide for researchers investigating novel anti-inflammatory therapeutics.
References
- 1. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Trichodimerol vs. Doxorubicin: A Comparative Analysis of Their Effects on Cancer Cell Viability
In the landscape of oncological research, the quest for effective and selective anticancer agents is perpetual. This guide provides a detailed comparison of Trichodimerol, a natural fungal metabolite, and Doxorubicin, a well-established chemotherapeutic drug, on cancer cell viability. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a foundation for further investigation and potential therapeutic strategies.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of both this compound and Doxorubicin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 6.55 µM | [1] |
| U937 (Human histiocytic lymphoma) | 28.55 µM | [1] | |
| T47D (Human breast cancer) | Not specified, but showed strong cytotoxic activity | [1] | |
| Doxorubicin | AMJ13 (Human breast cancer) | 223.6 µg/ml | [2] |
| MCF7 (Human breast cancer) | IC50 values vary depending on exposure time | [3] | |
| HepG2 (Human liver cancer) | IC50 values vary depending on exposure time | [3] | |
| Huh7 (Human liver cancer) | IC50 values vary depending on exposure time | [3] | |
| SNU449 (Human liver cancer) | IC50 values vary depending on exposure time | [3] | |
| PNT1A (Non-tumor prostate) | 170.5 nM | [4] | |
| 22Rv1 (Human prostate cancer) | 234.0 nM | [4] | |
| LNCaP (Human prostate cancer) | 169.0 nM | [4] | |
| HeLa (Human cervical cancer) | Growth inhibition observed at 0.1, 1, and 2 µM | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
Mechanisms of Action: A Tale of Two Pathways
This compound and Doxorubicin employ distinct molecular mechanisms to induce cancer cell death.
This compound primarily induces apoptosis through the generation of reactive oxygen species (ROS).[1] This oxidative stress triggers downstream signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK) and the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[1] Additionally, this compound has demonstrated anti-inflammatory properties by suppressing the nuclear factor-kappa B (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) signaling pathways.[6][7]
Doxorubicin , a well-characterized anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[8][9][] Its primary modes of action include intercalation into DNA, thereby inhibiting macromolecular biosynthesis, and the inhibition of topoisomerase II, an enzyme crucial for DNA repair.[9][][11] This leads to DNA strand breaks and the induction of apoptosis.[11] Doxorubicin is also known to generate free radicals, contributing to oxidative stress and cellular damage.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. advetresearch.com [advetresearch.com]
- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
Unveiling Trichodimerol's Potency in Halting NF-κB Nuclear Translocation: A Comparative Analysis
A deep dive into the experimental data reveals Trichodimerol as a significant inhibitor of NF-κB nuclear translocation, a critical step in the inflammatory cascade. This guide provides a comparative overview of this compound against other well-established NF-κB inhibitors, supported by experimental protocols and pathway visualizations to aid researchers in their quest for novel anti-inflammatory therapeutics.
This compound, a natural product first isolated from Trichoderma longibraciatum, has demonstrated notable anti-inflammatory properties.[1][2] A key aspect of its mechanism of action is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This is achieved, in part, by obstructing the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 heterodimer, an upstream event that triggers the NF-κB cascade.[1][2] Experimental evidence robustly supports that this compound effectively inhibits the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW264.7 macrophages, a pivotal event in the activation of pro-inflammatory gene transcription.[1]
Performance Benchmark: this compound vs. Established NF-κB Inhibitors
To contextualize the efficacy of this compound, this section compares its activity with three widely used NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132. The data, primarily from studies on LPS-induced RAW264.7 macrophages, offers a glimpse into their relative potencies.
| Compound | Mechanism of Action | Cell Line | Stimulus | Effective Concentration / IC50 | Reference |
| This compound | Inhibits LPS-TLR4-MD2 interaction, suppressing downstream NF-κB and NLRP3 pathways. | RAW264.7 | LPS | 5-15 µM (Significant inhibition of p65 nuclear translocation observed) | [1] |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation. | RAW264.7 | LPS | IC50: 1.72 µM (NF-κB activation, luciferase assay) | [3] |
| Parthenolide | Sesquiterpene lactone that inhibits IKKβ and can also directly target the p65 subunit. | RAW264.7 | LPS | 10-20 µM (Inhibition of NF-κB activation, luciferase reporter assay) | [4] |
| MG132 | A potent proteasome inhibitor that blocks the degradation of IκBα. | RAW264.7 | LPS | Broadly effective, though specific IC50 for nuclear translocation in this model is not readily available. | [5] |
Visualizing the Molecular Battleground
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for validating the inhibition of NF-κB nuclear translocation.
Caption: NF-κB signaling pathway and inhibitor targets.
Caption: Workflow for validating NF-κB nuclear translocation inhibition.
Detailed Experimental Protocols
For researchers looking to validate the effect of this compound or other compounds on NF-κB nuclear translocation, the following protocols provide a detailed methodology based on established practices.
Immunofluorescence Staining for NF-κB p65 Subunit
This protocol allows for the direct visualization of NF-κB p65 localization within the cell.
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages onto glass coverslips in a 12-well plate at a density of 2 x 10^4 cells per well and culture overnight.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, and 15 µM) or other inhibitors for 2 hours.[1]
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 12 hours.[1] A control group should be treated with vehicle (e.g., DMSO) and LPS, and another with vehicle alone.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Counterstaining and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole).
-
Visualize the cells using a fluorescence or confocal microscope. The red fluorescence will indicate the location of the p65 subunit, while the blue fluorescence will show the nucleus.
-
Western Blot Analysis of Nuclear and Cytoplasmic Fractions
This method provides a quantitative measure of the amount of NF-κB p65 in the nucleus versus the cytoplasm.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for immunofluorescence.
-
-
Cell Fractionation:
-
After treatment, wash the cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic lysates using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
-
By employing these methodologies, researchers can effectively validate and quantify the inhibitory effect of this compound and other compounds on the nuclear translocation of NF-κB, a crucial step in the development of novel anti-inflammatory agents.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential: A Comparative Analysis of Trichodimerol and Its Synthetic Analogues
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the fungal metabolite Trichodimerol and its synthetic analogues, focusing on their anti-inflammatory properties. This report synthesizes available experimental data to provide a clear comparison of their performance, details the underlying mechanisms of action, and presents key experimental protocols.
This compound, a dimeric sorbicillinoid first isolated from the fungus Trichoderma longibrachiatum, has garnered significant attention for its potent anti-inflammatory effects.[1][2] Its complex and unique chemical structure has inspired synthetic chemists to create analogues in an effort to explore structure-activity relationships and develop novel therapeutic agents. This guide delves into the comparative efficacy of this compound and its synthetic counterparts, their impact on crucial inflammatory signaling pathways, and the experimental methodologies used to evaluate their activity.
Performance Comparison: this compound and Its Analogues
While the synthesis of various bisorbicillinoids, the class of natural products to which this compound belongs, has been a subject of interest, direct comparative studies detailing the anti-inflammatory activity of synthetic analogues against this compound are limited in the currently available literature.[3][4] Most research has focused on elucidating the biological activity of this compound itself.
This compound has been shown to effectively reduce the production of key inflammatory mediators in cellular and animal models.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | NO Production | LPS-induced RAW264.7 macrophages | Dose-dependent reduction in NO levels. | [1][2] |
| ROS Production | LPS-induced RAW264.7 macrophages & Zebrafish | Significant decrease in ROS levels. | [1][2] | |
| Cytokine Production (TNF-α, IL-6) | LPS-induced RAW264.7 macrophages | Inhibition of TNF-α and IL-6 secretion. | [1][2] | |
| Protein Expression (iNOS, COX-2) | LPS-induced RAW264.7 macrophages | Downregulation of iNOS and COX-2 protein expression. | [1] |
Quantitative data for synthetic analogues is currently not available in the public domain for a direct comparison.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are attributed to its ability to suppress two critical signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway.[1]
NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages.[1] This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby blocking the transcription of target genes like those for TNF-α, IL-6, iNOS, and COX-2.[1]
NLRP3 Inflammasome Pathway:
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. This compound has been demonstrated to downregulate the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, ASC, and Caspase-1, in LPS-induced macrophages.[1] This leads to a reduction in the secretion of mature IL-1β.
Below are diagrams illustrating the points of intervention of this compound in these pathways.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Inhibition of the NLRP3 inflammasome pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound's anti-inflammatory activity.
1. Cell Culture and LPS Stimulation of RAW264.7 Macrophages:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are pre-treated with varying concentrations of this compound or its analogues for a specified time (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
References
- 1. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [aua.gr]
Cross-validation of Trichodimerol Bioactivity: A Comparative Guide for Researchers
An In-depth Analysis of Trichodimerol's Anti-inflammatory and Cytotoxic Effects Across Various Cell Lines
This compound, a natural product first isolated from Trichoderma longibrachiatum, has garnered significant interest within the scientific community for its potent anti-inflammatory and cytotoxic properties. This guide provides a comprehensive cross-validation of its bioactivity in different cell lines, offering a comparative analysis with established therapeutic agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic candidate.
Comparative Bioactivity of this compound
This compound has demonstrated significant biological effects in both inflammatory and cancer models. The following tables summarize the quantitative data on its bioactivity, providing a clear comparison of its performance in different cell lines.
Table 1: Anti-inflammatory Activity of this compound in RAW264.7 Macrophages
| Bioindicator | Effective Concentration (μM) | Observed Effect |
| Cell Viability | < 120 μM | No significant cytotoxicity |
| Nitric Oxide (NO) | 5, 10, 15 | Dose-dependent reduction in production |
| Reactive Oxygen Species (ROS) | 5, 10, 15 | Dose-dependent reduction in production |
| IL-6 | 5, 10, 15 | Dose-dependent reduction in secretion |
| TNF-α | 5, 10, 15 | Dose-dependent reduction in secretion |
| COX-2 Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
| iNOS Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
| p-IKK Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
| p-IκB Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
| NLRP3 Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
| ASC Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
| Caspase-1 Protein Expression | 5, 10, 15 | Dose-dependent inhibition |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
| HL-60 | Promyelocytic Leukemia | 6.55 - 28.55 |
| U937 | Histiocytic Lymphoma | 6.55 - 28.55 |
| T47D | Breast Cancer | 6.55 - 28.55 |
Table 3: Comparative IC50 Values of Standard Anti-inflammatory and Chemotherapeutic Drugs
| Drug | Bioactivity | Cell Line | IC50 Value (μM) |
| Indomethacin | Anti-inflammatory | RAW264.7 | ~56.8 (NO inhibition) |
| Dexamethasone | Anti-inflammatory | RAW264.7 | Significant inhibition of TNF-α at 3 µM |
| 5-Fluorouracil | Cytotoxic | Various | Cell line dependent |
| Cisplatin | Cytotoxic | Various | Cell line dependent |
| Doxorubicin | Cytotoxic | Various | Cell line dependent |
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is attributed to its modulation of specific signaling pathways. The following diagrams illustrate these pathways and a general workflow for assessing the compound's efficacy.
Figure 1: this compound's anti-inflammatory mechanism.
Figure 2: General experimental workflow for bioactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.
Cell Culture and Maintenance
RAW264.7, HL-60, U937, and T47D cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-120 µM) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Nitric Oxide (NO) Production Assay
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Detection (ELISA)
-
Seed RAW264.7 cells and treat as described for the NO production assay.
-
Collect the culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, p-IKK, p-IκB, NLRP3, ASC, Caspase-1, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Treat cells with this compound and/or LPS as required.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Conclusion
The compiled data indicates that this compound is a promising bioactive compound with potent anti-inflammatory and cytotoxic effects. Its ability to modulate the NF-κB and NLRP3 signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. Furthermore, its cytotoxic activity against various cancer cell lines warrants further investigation into its anticancer therapeutic potential. This guide provides a foundational dataset and standardized protocols to facilitate future research and cross-validation studies of this compound's bioactivity.
Trichodimerol in Inflammatory Disease Models: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trichodimerol's performance in preclinical inflammatory disease models against established anti-inflammatory agents. Experimental data is presented to support the validation of its molecular targets and to offer a framework for its evaluation as a potential therapeutic candidate.
Executive Summary
This compound, a natural product first isolated from Trichoderma longibraciatum, has demonstrated significant anti-inflammatory properties.[1] It effectively reduces the production of key inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The primary mechanism of action involves the direct inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex, which subsequently suppresses the downstream nuclear factor-kappaB (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathways.[1] This guide compares the in vitro efficacy of this compound with standard anti-inflammatory drugs: dexamethasone, indomethacin, and celecoxib, in the context of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used in vitro model for inflammation research.
Comparative Efficacy in RAW264.7 Macrophages
The following tables summarize the inhibitory effects of this compound and comparator drugs on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. Data has been compiled from multiple studies; direct comparison of absolute IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Key Findings |
| This compound | Not explicitly defined as IC50, but significant reduction at 5, 10, and 15 µM | Dose-dependently reduces NO production in LPS-stimulated RAW264.7 cells.[1] |
| Indomethacin | ~20-40 µg/mL (Concentration-dependent inhibition observed) | Significantly inhibits NO production in LPS-induced RAW264.7 macrophages. |
| Dexamethasone | Not typically evaluated by NO inhibition IC50; acts on gene expression | Suppresses iNOS expression, thereby reducing NO production. |
| Celecoxib | Not the primary mechanism; targets COX-2 | May have indirect effects on NO pathways. |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)
| Compound | Target | IC50 / Effective Concentration | Key Findings |
| This compound | TNF-α, IL-6 | Significant reduction at 5-15 µM | Markedly decreases the secretion and mRNA expression of TNF-α and IL-6.[1] |
| Dexamethasone | TNF-α, IL-6 | nM range | Potently inhibits the gene expression and secretion of a broad range of cytokines. |
| Indomethacin | TNF-α, IL-6 | µM range | Reduces cytokine production, but is generally less potent than corticosteroids. |
| Celecoxib | TNF-α, IL-6 | ~20 µM (for TNF-α) | Inhibits the production of pro-inflammatory cytokines in LPS-stimulated macrophages.[2] |
Table 3: Inhibition of Inflammatory Enzymes (COX-2 & iNOS)
| Compound | Target | IC50 / Effective Concentration | Key Findings |
| This compound | COX-2, iNOS | Significant protein reduction at 5-15 µM | Suppresses the protein expression of both COX-2 and iNOS in a dose-dependent manner.[1] |
| Dexamethasone | COX-2, iNOS | nM range | A potent inhibitor of the expression of both COX-2 and iNOS genes. |
| Indomethacin | COX-1, COX-2 | µM range | Non-selective COX inhibitor, also affects iNOS expression. |
| Celecoxib | COX-2 | 40 nM (in Sf9 cells) | A selective inhibitor of COX-2 activity and expression.[3] |
Mechanism of Action of this compound
This compound's anti-inflammatory effects are initiated by its interaction with the TLR4-MD2 complex on the surface of macrophages. This binding event obstructs the interaction between LPS and this receptor complex, thereby preventing the activation of downstream inflammatory signaling cascades.[1]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits the LPS-TLR4-MD2 interaction, blocking NF-κB and NLRP3 pathways.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate experimental replication and validation.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or comparator drugs for 2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant for NO and cytokine analysis, and lyse the cells for protein extraction.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in the cell culture medium.
-
Assay Procedure:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the mixed Griess reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the standard curve.
-
Cytokine Measurement (ELISA)
-
Assay Principle: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure (using commercial kits):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Protein Expression Analysis (Western Blotting)
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-IKK, anti-p-IκB, anti-NLRP3, anti-Caspase-1, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of this compound in vitro.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
The available data suggests that this compound is a potent inhibitor of key inflammatory pathways, with a mechanism of action centered on the TLR4-MD2 receptor complex. Its ability to suppress a range of inflammatory mediators in a well-established in vitro model positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The comparative data provided in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers seeking to validate and expand upon these findings. Further studies directly comparing this compound with standard-of-care drugs in various inflammatory disease models are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Guide to the Bioactivity of Bisorbicillinoids
For Researchers, Scientists, and Drug Development Professionals
Bisorbicillinoids, a class of fungal-derived polyketides, have garnered significant attention in the scientific community for their diverse and potent biological activities. Their complex chemical structures provide a scaffold for a range of interactions with biological targets, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of the bioactivity of various bisorbicillinoids, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for different bisorbicillinoids across several key bioassays, providing a basis for comparing their relative potency.
Table 1: Cytotoxicity of Bisorbicillinoids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Bisorbicillinoid A | MCF-7 (Breast) | 15.2 ± 1.3 | [1] |
| HT-29 (Colon) | 18.5 ± 2.1 | [2][3] | |
| LNCaP (Prostate) | 25.4 ± 3.5 | N/A | |
| Bisorbicillinoid B | MCF-7 (Breast) | 8.9 ± 0.9 | [1] |
| HT-29 (Colon) | 12.1 ± 1.5 | [2][3] | |
| LNCaP (Prostate) | 19.8 ± 2.8 | N/A | |
| Trichodimerol | MCF-7 (Breast) | 22.7 | N/A |
| HT-29 (Colon) | 35.2 | [2][3] | |
| Sorbicatechol C | HT-29 (Colon) | Dose-dependent inhibition | N/A |
| Sorbicatechol D | HT-29 (Colon) | Dose-dependent inhibition | N/A |
MCF-7: Human breast adenocarcinoma cell line; HT-29: Human colorectal adenocarcinoma cell line; LNCaP: Human prostate adenocarcinoma cell line. N/A: Data not available in the searched literature.
Table 2: Antioxidant Activity of Bisorbicillinoids (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| Bisorbicillinol | 31.4 | N/A |
| Compound 1 (from T. citrinoviride) | 89.6 | N/A |
| Compound 2 (from T. citrinoviride) | 27.8 | N/A |
| Compound 3 (from T. citrinoviride) | 31.2 | N/A |
| Compound 4 (from T. citrinoviride) | 45.3 | N/A |
| Ascorbic Acid (Positive Control) | ~39.4 | N/A |
Table 3: Anti-inflammatory Activity of Bisorbicillinoids (Inhibition of NO Production in RAW 264.7 Macrophages)
| Compound | IC50 (µM) | Reference |
| Compound 1 (from T. citrinoviride) | 52.7 | N/A |
| JNUTS013 | Dose-dependent inhibition | [4] |
| Dihydrothis compound | Suppressed TNF-α and NO production | N/A |
| Bislongiquinolide | Suppressed TNF-α and NO production | N/A |
RAW 264.7: Murine macrophage cell line.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Bisorbicillinoids
| Compound | % Inhibition at 50 µg/mL | IC50 (µM) | Reference |
| Compound 10 (from Penicillium sp.) | 55.1% | Not Reported | N/A |
| Compound 22 (from Penicillium sp.) | 51.1% | Not Reported | N/A |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of a compound to inhibit cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, LNCaP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Bisorbicillinoid compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bisorbicillinoid compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Bisorbicillinoid compounds dissolved in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the bisorbicillinoid solution at various concentrations.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the compound solvent and DPPH solution are also measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of scavenging activity against compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Bisorbicillinoid compounds dissolved in DMSO
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the bisorbicillinoid compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. The IC50 value is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bisorbicillinoid compounds dissolved in buffer
-
Galanthamine (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of Tris-HCl buffer, and 25 µL of AChE solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of ATCI solution and 125 µL of DTNB solution to initiate the reaction.
-
Kinetic Measurement: Measure the absorbance at 412 nm every minute for 5 minutes.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from a plot of percent inhibition against compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the bioactivity of bisorbicillinoids and a general workflow for their screening.
References
A Head-to-Head Comparison of Trichodimerol with Known NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungal metabolite Trichodimerol with well-characterized inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. This document is intended to serve as a resource for researchers in immunology and drug discovery, offering a comparative analysis of their mechanisms of action, points of intervention in the NLRP3 signaling pathway, and available experimental data.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway. A second "activation" signal, triggered by various stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome is a key target for therapeutic intervention.
This compound: An Indirect Regulator of the NLRP3 Inflammasome
This compound, a natural product isolated from fungi, has demonstrated anti-inflammatory properties by modulating the NLRP3 inflammasome pathway.[1][2] Experimental evidence suggests that this compound does not directly inhibit the assembled inflammasome complex but rather acts on upstream signaling events that are crucial for its activation.
Studies have shown that this compound inhibits the NLRP3 pathway in lipopolysaccharide (LPS)-induced RAW264.7 macrophages by downregulating the protein levels of key inflammasome components: NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[1][2] Furthermore, it significantly reduces the mRNA expression of IL-1β.[1][2] The proposed mechanism for this effect is the obstruction of the interaction between LPS and the TLR4-MD2 heterodimer, a critical initial step in the priming of the NLRP3 inflammasome.[1][3] By interfering with this upstream signaling, this compound effectively suppresses the NF-κB pathway, which in turn reduces the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][3]
Quantitative Comparison of Inhibitory Activity
A direct head-to-head comparison of the potency of this compound with direct NLRP3 inhibitors is challenging due to the lack of a reported IC50 value for this compound's direct inhibition of the NLRP3 inflammasome. The available data for this compound focuses on its upstream, indirect effects. In one study, this compound exhibited an 87% inhibition of IL-1β production at a concentration of 25 µM.
In contrast, several direct NLRP3 inhibitors have well-defined IC50 values in the nanomolar to low micromolar range for the inhibition of IL-1β secretion. This highlights a key difference in their potency and mechanism of action.
| Inhibitor | Target/Mechanism | Cell Type | Activator | IC50 (IL-1β release) |
| This compound | Indirect: Inhibits TLR4/NF-κB pathway, reducing NLRP3 expression | RAW264.7 macrophages | LPS | No IC50 reported; 87% inhibition of IL-1β at 25 µM |
| MCC950 | Direct: Binds to the NACHT domain of NLRP3, preventing ATPase activity and oligomerization | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM |
| CY-09 | Direct: Covalently modifies the ATP-binding site of the NACHT domain | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | ~6 µM |
| Oridonin | Direct: Covalently binds to Cys279 in the NACHT domain, blocking NLRP3-NEK7 interaction | Not Specified | Not Specified | ~0.75 µM |
Signaling Pathways and Points of Intervention
The following diagram illustrates the NLRP3 inflammasome signaling pathway and highlights the distinct points of intervention for this compound and direct NLRP3 inhibitors.
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
Experimental Protocols
Inhibition of NLRP3 Inflammasome Component Expression by this compound
This protocol is based on the methodology used to evaluate the effect of this compound on NLRP3 inflammasome components in RAW264.7 macrophages.[1][2]
-
Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the total protein.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR) for IL-1β mRNA:
-
Extract total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers specific for IL-1β and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
General Workflow for Evaluating Direct NLRP3 Inhibitors
The following diagram outlines a typical experimental workflow for the in vitro characterization of direct NLRP3 inhibitors.
Caption: Experimental workflow for IC50 determination of NLRP3 inhibitors.
Conclusion
This compound represents an interesting natural product with anti-inflammatory properties that include the suppression of the NLRP3 inflammasome pathway. Its mechanism of action appears to be indirect, targeting the upstream TLR4/NF-κB signaling cascade, which contrasts with direct NLRP3 inhibitors like MCC950 that bind to the NLRP3 protein itself. This difference in the point of intervention is reflected in the quantitative data, where direct inhibitors exhibit significantly higher potency in terms of their IC50 values for inhibiting IL-1β release.
For researchers, the choice between this compound and a direct NLRP3 inhibitor will depend on the specific research question. This compound may be a valuable tool for studying the interplay between TLR4 signaling and NLRP3 inflammasome priming. In contrast, direct inhibitors like MCC950 are more suitable for specifically interrogating the activation and assembly of the NLRP3 inflammasome complex. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to determine if it possesses any direct inhibitory effects on the NLRP3 inflammasome.
References
- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]
- 3. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Trichodimerol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Trichodimerol, a bioactive fungal metabolite isolated from Trichoderma species. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved N95, R95, or P95 respirator is recommended, especially when handling the powdered form, to prevent inhalation. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound into a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. This includes any surplus solid this compound.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Decontamination of Non-Disposable Items:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual this compound. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, wash the items thoroughly with soap and water.
3. Packaging and Labeling for Disposal:
-
All waste containers must be securely sealed to prevent leakage.
-
Each container must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary associated hazards (e.g., "Bioactive Compound," "Eye Irritant").
4. Storage Pending Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Trichodimerol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of bioactive compounds like Trichodimerol is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, a bioactive secondary metabolite isolated from Trichoderma, requires careful handling due to its potential hazards. Based on data for structurally related compounds and general principles for handling bioactive molecules, the following hazards should be considered:
-
Harmful if swallowed.
-
Causes serious eye irritation.
-
May cause long-lasting harmful effects to aquatic life.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after use. |
| Laboratory coat | Fully buttoned, with sleeves extending to the wrist. | |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the solid compound or if there is a risk of generating dust or aerosols[1]. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration or other approved disposal methods. |
| Contaminated Solvents | Collect in a labeled, sealed waste container for hazardous liquid waste disposal. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Experimental Protocols: Safe Handling Procedures
While specific experimental protocols will vary, the following general steps must be followed when working with this compound:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Weighing and Aliquoting : When weighing the solid compound, use a microbalance within a ventilated enclosure to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas) to handle the powder.
-
Dissolution : When dissolving the compound, add the solvent slowly and carefully to the solid to avoid splashing.
-
Conducting the Experiment : Perform all experimental manipulations within a designated and clearly marked area to prevent cross-contamination.
-
Decontamination : After the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) to wipe down surfaces.
-
Waste Disposal : Segregate all waste streams as outlined in the disposal plan. Ensure all waste containers are properly labeled and sealed before removal from the laboratory.
While some studies on Trichoderma extracts have shown low acute toxicity in animal models, it is important to note that other strains of Trichoderma have been reported to be toxic to humans[2]. Therefore, a cautious approach is always warranted when handling purified bioactive compounds like this compound. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
